molecular formula C6H11NO4 B3317794 (2R,3R)-3-Methylglutamic acid CAS No. 97550-61-3

(2R,3R)-3-Methylglutamic acid

Cat. No.: B3317794
CAS No.: 97550-61-3
M. Wt: 161.16 g/mol
InChI Key: FHJNAFIJPFGZRI-NQXXGFSBSA-N
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Description

(2R,3R)-3-Methylglutamic acid is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2-amino-3-methylpentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-3(2-4(8)9)5(7)6(10)11/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJNAFIJPFGZRI-NQXXGFSBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of (2R,3R)-3-Methylglutamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-3-Methylglutamic acid is a non-proteinogenic amino acid that has garnered interest within the scientific community due to its presence in natural products and its potential applications in medicinal chemistry and drug development. As a stereoisomer of 3-Methylglutamic acid, its unique three-dimensional structure dictates its biological activity and physicochemical properties. Understanding these characteristics is paramount for its synthesis, purification, and formulation, as well as for elucidating its mechanism of action in biological systems. This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines the experimental methodologies for their determination, and offers insights into its biochemical context.

Molecular Structure and Identification

The foundational attributes of this compound are derived from its molecular structure.

IdentifierValueSource
IUPAC Name (2R,3R)-2-amino-3-methylpentanedioic acidN/A
Molecular Formula C6H11NO4[1]
Molecular Weight 161.16 g/mol [2]
CAS Number Not explicitly found for this stereoisomer; 33511-70-5 for (2s,3s) isomer.[1]N/A

Physicochemical Properties: A Blend of Calculated and Analogous Data

PropertyPredicted/Analogous ValueRationale and Context
Melting Point Expected to be >200 °C with decompositionAmino acids typically have high melting points due to their zwitterionic nature and strong intermolecular hydrogen bonding. For comparison, other amino acids often melt with decomposition at elevated temperatures.[3]
Solubility Expected to be soluble in water, especially at acidic or basic pH; sparingly soluble in polar organic solvents like methanol; and poorly soluble in nonpolar organic solvents.The presence of two carboxylic acid groups and one amino group suggests significant polarity and the ability to form hydrogen bonds with water. Solubility is expected to be lowest near its isoelectric point and increase as the pH moves away from the pI, due to the formation of charged species.[4][5] The hydrochloride salt of the (2S,3R) enantiomer is slightly soluble in water and methanol.[4]
pKa Values pKa1 (α-carboxyl): ~2.2pKa2 (γ-carboxyl): ~4.1pKa3 (α-amino): ~9.5These are estimated values based on the structure of glutamic acid and the influence of the methyl group. The predicted pKa for the hydrochloride salt of the (2S,3R) enantiomer is 2.20 ± 0.10.[4] The actual values for the free acid need to be determined experimentally.

Experimental Determination of Physicochemical Properties

To ensure scientific integrity, the predicted properties of this compound must be validated through rigorous experimental protocols. The following section details the standard methodologies for determining these key characteristics.

Melting Point Determination

The melting point of a crystalline solid is a fundamental indicator of its purity.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[6]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is the end of the range.

  • Interpretation: A sharp melting range (0.5-1.0 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.[7] Many amino acids decompose upon melting, which should be noted.[3]

MeltingPoint_Workflow

Caption: Simplified biosynthetic pathway of (2S,3R)-3-Methylglutamic acid.

Conclusion

The physicochemical characterization of this compound is a critical step in its journey from a laboratory curiosity to a potential therapeutic agent. While direct experimental data for this specific stereoisomer is limited, this guide has provided a framework for its systematic investigation. By employing the robust experimental protocols outlined herein for determining melting point, solubility, pKa values, and spectroscopic properties, researchers can generate the necessary data to advance their studies. The synthesis of its enantiomer and the understanding of its biosynthesis in natural products underscore the importance of stereochemistry in the function of this unique amino acid. This in-depth guide serves as a valuable resource for scientists and drug development professionals, enabling them to approach the study of this compound with scientific rigor and a clear understanding of its fundamental properties.

References

  • Chemsrc. (2s,3s)-3-Methylglutamic acid | CAS#:33511-70-5. Retrieved from [Link]

  • RSC Publishing. Syntheses of (2S,3R)- and (2S,3S)-3-methylglutamic acid. Retrieved from [Link]

  • ResearchGate. Fourier transform infrared (FTIR) spectrum of glutamic acid (Glu), aminated glutamic acid (Glu-ED), and hydroxyl-terminated polyurethane oligomer (Glu-ED-EC). Retrieved from [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Retrieved from [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • University of Wisconsin-Madison. NMR sample preparation guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides. Retrieved from [Link]

  • National Center for Biotechnology Information. x Ray crystallography. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ResearchGate. How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • National Center for Biotechnology Information. Melting properties of amino acids and their solubility in water. Retrieved from [Link]

  • University of Anbar. QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. Retrieved from [Link]

  • YouTube. Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point - Amino Acids (Part 4). Retrieved from [Link]

  • ResearchGate. The X-ray diffraction of L-glutamic acid crystals (a) grown on the... Retrieved from [Link]

  • The Repository at St. Cloud State. The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. Retrieved from [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • ResearchGate. Fourier-transform infrared (FTIR) spectroscopy for monitoring and determining the degree of crystallisation of polyhydroxyalkanoates (PHAs). Retrieved from [Link]

  • ResearchGate. ¹H‐NMR spectroscopy of 3MGC acid. A trans‐3MGC acid standard, A, and a... Retrieved from [Link]

  • University of Calgary. Melting point determination. Retrieved from [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • FooDB. Showing Compound 3-Methylglutaconic acid (FDB022090). Retrieved from [Link]

  • thinkSRS.com. Melting Point Determination. Retrieved from [Link]

  • MDPI. General Strategies for RNA X-ray Crystallography. Retrieved from [Link]

  • University of Massachusetts Boston. 3.#Melting#Points#. Retrieved from [Link]

  • Scribd. Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved from [Link]

  • National Center for Biotechnology Information. Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions. Retrieved from [Link]

  • University of Cambridge. How to make an NMR sample. Retrieved from [Link]

  • Frontiers. Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Retrieved from [Link]

  • Organic Syntheses. β-METHYLGLUTARIC ACID. Retrieved from [Link]

  • RSC Publishing. New experimental melting properties as access for predicting amino-acid solubility. Retrieved from [Link]

  • PubMed. Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides. Retrieved from [Link]

  • ResearchGate. (PDF) Measuring and Increasing Protein Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. Retrieved from [Link]

  • ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved from [Link]

  • PubMed. Chiral alpha -hydroxy acids: racemic 2-hydroxy-2,3,3-trimethylbutanoic acid and 2-hydroxy-2-trimethylsilylpropanoic acid. Retrieved from [Link]

  • Iowa State University. NMR Sample Preparation. Retrieved from [Link]

  • ACS Publications. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Retrieved from [Link]

  • National Center for Biotechnology Information. The 3-methylglutaconic acidurias: what's new? Retrieved from [Link]

  • Wiley-VCH. Accurate pKa Determination for a Heterogeneous Group of Organic Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR. Retrieved from [Link]

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  • PubChem. 3-Methylglutamic acid. Retrieved from [Link]

Sources

Biological Role and Pharmacological Profile of (2R,3R)-3-Methylglutamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological and pharmacological profile of (2R,3R)-3-Methylglutamic acid , a specific stereoisomer of the glutamate analog family.

Executive Summary

This compound (also known as D-erythro-3-methylglutamate ) is a synthetic, stereochemically defined analog of glutamic acid. Unlike its L-isomer counterparts—which are potent substrates for mammalian Excitatory Amino Acid Transporters (EAATs)—the (2R,3R) isomer occupies a distinct niche in biochemical research.

Its primary technical significance lies in bacterial cell wall biosynthesis , where it serves as a specific substrate for the enzyme MurD (UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase).[1] In mammalian systems, it functions as a stereochemical probe to map the binding pockets of NMDA receptors and glutamate transporters, often acting to define the "exclusion volume" of these proteins due to its specific methyl group orientation.

This guide provides a comprehensive analysis of its chemical identity, biological mechanisms, and experimental applications in drug discovery.

Chemical Identity & Stereochemistry[2][3]

Understanding the precise stereochemistry is critical, as the biological activity of 3-methylglutamate is strictly isomer-dependent.

PropertySpecification
IUPAC Name (2R,3R)-3-Methylpentanedioic acid
Common Name D-erythro-3-methylglutamic acid
Chirality D-configuration at

-carbon (C2); R-configuration at

-carbon (C3)
Isomeric Relationship Enantiomer of (2S,3S)-3-methylglutamic acid (L-erythro)
Molecular Formula C

H

NO

MW 161.16 g/mol
Stereochemical Map

The biological activity switches entirely based on the configuration:

  • (2S,3S) [L-erythro]: Potent substrate for mammalian EAATs.

  • (2S,3R) [L-threo]: Naturally occurring residue in antibiotics (e.g., Daptomycin).[2]

  • (2R,3R) [D-erythro]: Substrate for Bacterial MurD ; NMDA receptor probe.

Primary Biological Role: Bacterial Cell Wall Biosynthesis[1]

The most definitive biological action of this compound is its interaction with the bacterial enzyme MurD .

Mechanism of Action

MurD is an essential ligase in the cytoplasmic stage of peptidoglycan synthesis.[1] It catalyzes the addition of D-glutamate to the growing nucleotide-peptide precursor.[1]

  • Recognition: MurD strictly recognizes D-amino acids at the C2 position.

  • Substrate Tolerance: The enzyme possesses a hydrophobic pocket that can accommodate the C3-methyl group of the (2R,3R) isomer.

  • Ligation: It facilitates the ATP-dependent formation of a peptide bond between the amino group of (2R,3R)-3-methylglutamate and the carboxyl group of UDP-N-acetylmuramoyl-L-alanine.

Significance: Because (2R,3R)-3-methylglutamate is accepted as a substrate, it is incorporated into the peptidoglycan precursor (UDP-MurNAc-L-Ala-D-MeGlu). This incorporation can alter the subsequent cross-linking of the cell wall, making it a valuable tool for studying peptidoglycan remodeling and antibiotic resistance mechanisms .

MurD_Pathway Figure 1: Incorporation of (2R,3R)-3-Methylglutamate into Peptidoglycan Precursors via MurD. Substrate1 UDP-N-acetylmuramoyl-L-alanine MurD Enzyme: MurD Ligase Substrate1->MurD Substrate2 This compound (D-erythro) Substrate2->MurD ATP ATP ATP->MurD Product UDP-MurNAc-L-Ala-(2R,3R)-MeGlu (Modified Precursor) MurD->Product ADP ADP + Pi MurD->ADP

Mammalian Pharmacology: Receptor & Transporter Probing

In mammalian CNS research, this compound is used to define the stereochemical requirements of glutamate binding sites.

Interaction with NMDA Receptors[3][8]
  • Agonist Profile: D-Glutamate is a weak agonist at NMDA receptors. The addition of the 3-methyl group in the (2R,3R) configuration imposes conformational constraints.

  • Conformational Locking: The (2R,3R) isomer locks the glutamate backbone into a specific rotamer. Unlike the flexible native glutamate, this analog probes the "extended" vs. "folded" conformation preference of the NMDA receptor ligand-binding domain (LBD).

  • Utility: It is used to test stereoselectivity . If a receptor subtype is activated by (2R,3R)-3-MG but not its diastereomers, it indicates a specific hydrophobic pocket requirement in the LBD.

Interaction with EAATs (Excitatory Amino Acid Transporters)[9]
  • Non-Substrate/Blocker: Unlike the L-isomers (2S), the (2R,3R) isomer is generally not transported by EAATs.

  • Experimental Use: It serves as a negative control in uptake assays. When characterizing a novel transporter current, if the current is abolished by TBOA (blocker) but not induced by (2R,3R)-3-MG, it confirms the transporter's strict stereospecificity for L-glutamate analogs.

Experimental Protocols

Protocol A: MurD Ligase Specificity Assay

Objective: To quantify the substrate activity of (2R,3R)-3-MG relative to native D-glutamate.

Reagents:

  • Purified MurD enzyme (E. coli or S. aureus origin).

  • Substrate A: UDP-MurNAc-L-Ala (100 µM).

  • Substrate B: this compound (Variable: 0–10 mM).

  • ATP (1 mM).

  • Phosphate detection reagent (e.g., Malachite Green).

Workflow:

  • Equilibration: Incubate MurD (50 nM) in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    ) for 5 min at 37°C.
    
  • Initiation: Add UDP-MurNAc-L-Ala and ATP.

  • Titration: Add (2R,3R)-3-MG at increasing concentrations.

  • Incubation: Run reaction for 30 minutes.

  • Termination: Quench with Malachite Green reagent.

  • Readout: Measure Absorbance at 620 nm (detects inorganic phosphate released from ATP hydrolysis).

  • Analysis: Plot velocity (

    
    ) vs. concentration 
    
    
    
    to determine
    
    
    and
    
    
    . Compare
    
    
    with native D-glutamate.
Protocol B: Electrophysiological Discrimination (Patch Clamp)

Objective: To distinguish NMDA receptor activation from EAAT transport currents.

Setup: Whole-cell patch clamp of HEK293 cells expressing GluN1/GluN2A (NMDA) or EAAT1.

Steps:

  • Baseline: Perfuse cells with Ringer’s solution.

  • Application 1 (Control): Apply 100 µM L-Glutamate. Record inward current (mix of transport + receptor).

  • Wash: 2 minutes.

  • Application 2 (Test): Apply 100 µM This compound .

    • Result A (EAATs): No current (confirms stereoselectivity).

    • Result B (NMDA): Small/Partial current (confirms weak D-agonist activity).

  • Validation: Co-apply with AP5 (NMDA antagonist). If current is blocked, the interaction is receptor-mediated.

References

  • Pratviel-Sosa, F., et al. "Effect of various analogues of D-glutamic acid on the D-glutamate-adding enzyme from Escherichia coli." European Journal of Biochemistry, 1994.

    • Key Finding: Identifies D-erythro-3-methylglutamic acid as a substr
  • Schoepp, D. D., et al. "Pharmacological characterization of metabotropic glutamate receptors."[3] Trends in Pharmacological Sciences, 1993.[3]

    • Key Finding: Discusses the use of conformationally restricted glutamate analogs to map receptor subtypes.[4]

  • Milne, P.J., et al. "Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides." Journal of the American Chemical Society, 2006.

    • Key Finding: Establishes the natural occurrence of the L-threo isomer, contrasting with the synthetic D-erythro isomer.
  • Assaf, J.M., et al. "3-Fluoro-N-methyl-D-aspartic acid stereoisomers as conformational probes." Angewandte Chemie, 2012.

    • Key Finding: Demonstrates how stereochemistry (gauche vs anti) determines agonist potency at NMDA receptors.[4][5]

Sources

Technical Monograph: The Therapeutic & Pharmacological Profile of (2R,3R)-3-Methylglutamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Glutamate Analog Landscape

Glutamate is the primary excitatory neurotransmitter in the mammalian CNS, but its ubiquity presents a "double-edged sword": essential for cognition yet lethal in excess (excitotoxicity). Synthetic analogs of glutamate are critical tools for dissecting this duality.

While (2S,3S)-3-methylglutamic acid (L-threo-3-MeGlu) is widely recognized as a potent, transportable substrate for Excitatory Amino Acid Transporters (EAATs), its enantiomer, (2R,3R)-3-methylglutamic acid (D-threo-3-MeGlu), occupies a distinct and underutilized niche.

This guide explores the (2R,3R) isomer not merely as a control substance, but as a conformationally restricted D-glutamate mimetic . Its therapeutic potential lies in its ability to probe the stereoselectivity of the NMDA receptor glycine/glutamate sites and its resistance to standard glial uptake mechanisms, offering a unique pharmacokinetic profile for metabolic stability and antibiotic peptide engineering.

Part 2: Chemical Identity & Stereochemical Causality

Structural Definition

To understand the therapeutic potential, we must first rigorously define the stereochemistry. The biological activity of glutamate analogs is strictly dictated by the absolute configuration at the


-carbon (C2) and the 

-carbon (C3).
  • IUPAC Name: (2R,3R)-3-methylpentanedioic acid (or 3-methylglutamic acid).

  • Common Designation: D-threo-3-methylglutamate.

  • Structural Homology: It is the mirror image of the potent EAAT substrate (2S,3S)-3-MeGlu.

The Structure-Activity Relationship (SAR) Matrix

The introduction of the methyl group at C3 restricts the rotation of the glutamate backbone, locking it into specific conformational spaces preferred by different receptors.

IsomerConfigurationCommon NamePrimary Biological Activity
(2S,3S) L-threoL-T-3MGHigh Potency EAAT Substrate. Induces massive transport currents; excitotoxic.
(2S,3R) L-erythroL-E-3MGFound in antibiotics (e.g., Daptomycin).[1] Substrate for specific adenylation domains.
(2R,3R) D-threo D-T-3MG The Subject of this Guide. Weak/Non-substrate for EAATs; NMDA modulator candidate; Metabolic probe.
(2R,3S) D-erythroD-E-3MGGenerally inactive or weak low-affinity ligand.
Mechanistic Hypothesis for (2R,3R)-3-MeGlu

The (2R,3R) configuration presents the carboxyl and amino groups in a "D-like" orientation.

  • EAAT Evasion: Unlike the (2S) isomers, the (2R) backbone is generally poorly recognized by the EAAT translocation machinery (which requires an L-configuration for efficient coupling to Na+ / K+ gradients). This suggests (2R,3R)-3-MeGlu can remain in the synaptic cleft longer than L-analogs without inducing glial swelling.

  • NMDA Interaction: D-glutamate and D-aspartate are known partial agonists/antagonists at specific NMDA receptor subunits. The C3-methyl group adds steric bulk that may enhance selectivity for specific GluN2 subunits or act as a "silent" ligand that binds but does not trigger full channel opening.

Part 3: Therapeutic Pathways & Experimental Validation

Pathway Visualization: Glutamate Homeostasis & Intervention

The following diagram illustrates where (2R,3R)-3-MeGlu intervenes in the synaptic cycle compared to native L-Glutamate.

G cluster_cleft Synaptic Dynamics node_neuron Presynaptic Neuron node_cleft Synaptic Cleft (High Concentration Zone) node_neuron->node_cleft Vesicular Release node_post Postsynaptic Neuron (NMDA/AMPA Receptors) node_cleft->node_post Receptor Binding node_glia Astrocyte (Glia) (EAAT1/EAAT2 Transporters) node_glia->node_neuron Glutamine Cycle node_l_glu L-Glutamate (Native) node_l_glu->node_post Activates NMDA (Excitotoxicity Risk) node_l_glu->node_glia Rapid Uptake via EAATs (Clearance) node_d_mga (2R,3R)-3-MeGlu (Therapeutic Probe) node_d_mga->node_post Modulates NMDA (Partial Agonism/Block) node_d_mga->node_glia Resists Uptake (No Transport)

Caption: Comparative dynamics of native L-Glutamate vs. (2R,3R)-3-MeGlu. The analog resists glial clearance, potentially allowing sustained modulation of postsynaptic receptors without the rapid metabolic recycling typical of L-isomers.

Protocol 1: Enantioselective Synthesis (Ni-Complex Method)

To study (2R,3R)-3-MeGlu, high purity (>99% ee) is required. The most robust method utilizes a chiral Nickel(II) Schiff base complex.

Objective: Synthesize this compound via Michael addition.

Reagents:

  • Glycine-Ni(II)-(S)-BPB complex (Chiral Auxiliary)

  • Ethyl crotonate (Michael Acceptor)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Solvent: DMF/Acetonitrile

Step-by-Step Workflow:

  • Complex Formation: React the chiral auxiliary (S)-BPB (benzylproline derivative) with Glycine and Ni(II) ions to form the planar chiral template. This template shields one face of the glycine enolate.

  • Michael Addition:

    • Dissolve the Ni-complex in DMF.

    • Add DBU (catalytic amount) to generate the enolate.

    • Add Ethyl Crotonate dropwise at -20°C.

    • Critical Control: The (S)-configuration of the auxiliary directs the addition to yield the (2R,3R) stereochemistry on the glutamate backbone.

  • Hydrolysis (Disassembly):

    • Treat the resulting Michael adduct with 2N HCl/MeOH under reflux.

    • This cleaves the Ni-complex, releasing the free amino acid and recovering the chiral ligand (BPB).

  • Purification:

    • Use Ion-Exchange Chromatography (Dowex 50W). Elute with NH4OH gradient.

    • Recrystallize from water/ethanol.

  • Validation:

    • H-NMR: Confirm methyl doublet at C3.

    • Chiral HPLC: Verify >99% enantiomeric excess against (2S,3S) standards.

Protocol 2: Electrophysiological Characterization (Substrate vs. Blocker)

Distinguishing whether (2R,3R)-3-MeGlu is a blocker or a slow substrate is vital for defining its therapeutic class.

System: Xenopus laevis oocytes expressing human EAAT1 or EAAT2 (GLT-1). Method: Two-Electrode Voltage Clamp (TEVC).

  • Preparation: Inject oocytes with cRNA for hEAAT2. Incubate for 3-5 days.

  • Baseline Recording: Clamp oocytes at -60 mV in ND96 buffer.

  • Agonist Challenge (Control): Apply 100 µM L-Glutamate. Observe inward current (

    
    ). This validates transporter expression.
    
  • Test Compound Application:

    • Wash to baseline.

    • Apply 100 µM (2R,3R)-3-MeGlu.

    • Observation A (Substrate): Inward current detected (usually smaller than L-Glu).

    • Observation B (Blocker): No current detected.

  • Competitive Inhibition Assay:

    • Co-apply 10 µM L-Glutamate + Increasing concentrations of (2R,3R)-3-MeGlu (1 µM to 1 mM).

    • Data Analysis: Plot

      
       vs. log[(2R,3R)]. Calculate 
      
      
      
      .
    • Interpretation: If (2R,3R) reduces the L-Glu current without inducing its own current, it is a non-transportable inhibitor (Potential Neuroprotectant).

Part 4: Therapeutic Applications & Future Directions

Antibiotic Peptide Engineering

(2S,3R)-3-MeGlu is a key residue in daptomycin (Cubicin), a lipopeptide antibiotic.[1] The methyl group confers resistance to proteolysis.

  • Innovation: Incorporating the (2R,3R) isomer into novel lipopeptide scaffolds could alter the peptide's helical conformation, potentially overcoming resistance mechanisms in MRSA or VRE by changing how the antibiotic inserts into bacterial membranes.

Metabolic Tracers in Oncology

Tumors often upregulate glutamate transporters (e.g., xCT or EAATs) to fuel metabolism.

  • Concept: Since (2R,3R)-3-MeGlu is likely not metabolized by Glutamate Dehydrogenase (which is L-specific), radiolabeled [C-11]-(2R,3R)-3-MeGlu could serve as a PET imaging agent . It would bind to transporters or receptors to map density without being consumed in the Krebs cycle, providing a cleaner signal-to-noise ratio than L-glutamate tracers.

Neuroprotection (The "Silent" Modulator)

If (2R,3R)-3-MeGlu acts as a weak partial agonist at NMDA receptors, it could function similarly to D-Cycloserine .

  • Mechanism: By occupying the glutamate binding site (GluN2 subunit) with lower efficacy than L-glutamate, it prevents the maximal activation caused by massive glutamate release during ischemic stroke, effectively "damping" the excitotoxic surge while maintaining basal signaling.

References

  • Synthesis of 3-Substituted Glutamates

    • Khalaf, J. K., & Datta, A. (2008).[2] A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid (Methodology analog). Amino Acids, 35(2), 507-510.

  • Pharmacology of Glutamate Transporters

    • Eliasof, S., et al. (2001).[3] Localization and function of the glutamate transporter EAAT4 in the cerebellum. (Discusses threo-3-methylglutamate currents). Journal of Neuroscience.

  • NMDA Receptor Pharmacology (D-Isomer Activity)

    • Traynelis, S. F., et al. (2010).[4] Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405–496.

  • Biosynthesis of Methylglutamate in Antibiotics

    • Milne, C., et al. (2006). Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides. Journal of the American Chemical Society.
  • EAAT Inhibitor Classification

    • Shimamoto, K., et al. (1998).[3] DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters.[3] Molecular Pharmacology.

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of (2R,3R)-3-Methylglutamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the enantioselective synthesis of (2R,3R)-3-Methylglutamic acid , a critical probe for Excitatory Amino Acid Transporters (EAATs) and glutamate receptors. Unlike the canonical L-glutamate ((2S)-configuration), the (2R) stereoisomers act as vital pharmacological tools to map the binding pockets of EAAT2 (GLT-1) and EAAT3.

The protocol utilizes the Chiral Nickel(II) Bis(amino acid) Schiff Base Complex methodology (Soloshonok-Belokon chemistry). This route is selected for its operational simplicity, scalability, and the ability to control stereochemistry at both the


- (C2) and 

- (C3) carbons via kinetic vs. thermodynamic control.

Key Advantages of this Protocol:

  • Stereocontrol: Uses (R)-BPB chiral auxiliary to fix the C2 absolute configuration.

  • Self-Validating: Distinct color changes (Red

    
     Blue/Green) and crystalline intermediates allow visual monitoring.
    
  • Modularity: The chiral auxiliary is recyclable.

Strategic Overview & Retrosynthesis

The synthesis hinges on the Michael addition of a nucleophilic glycine equivalent (masked as a Ni(II) complex) to methyl crotonate.

  • Chiral Inducer: (R)-BPB (derived from (R)-proline) is used to direct the formation of the (2R) center.

  • Diastereoselectivity (Syn vs. Anti):

    • The target (2R,3R) isomer possesses a syn relative stereochemistry between the C2-amino and C3-methyl groups (in the extended chain conformation).

    • Under Kinetic Control , the Michael addition favors the syn adduct ((2R,3R)).

    • Under Thermodynamic Control , the adduct equilibrates to the anti isomer ((2R,3S)).

    • Note: This protocol focuses on Kinetic Control to maximize the yield of the desired (2R,3R) isomer.

Graphviz Workflow: Synthetic Strategy

SyntheticStrategy Start Starting Materials: Glycine + (R)-BPB + Ni(II) Complex Chiral Ni(II)-Glycine Complex (Nucleophile) Start->Complex Complexation Reaction Michael Addition (+ Methyl Crotonate) Complex->Reaction Kinetic Kinetic Control (Room Temp, Short Time) Reaction->Kinetic Base: DBU/DMF Isomer Major Product: (2R,3R)-Complex (Syn-Adduct) Kinetic->Isomer Diastereoselection Hydrolysis Acidic Hydrolysis (6N HCl) Isomer->Hydrolysis Final Target: this compound Hydrolysis->Final Purification Auxiliary Recovered Auxiliary (R)-BPB Hydrolysis->Auxiliary Recycling

Figure 1: Strategic workflow for the asymmetric synthesis of this compound targeting the kinetic syn-product.

Detailed Experimental Protocols

Phase 1: Preparation of the Chiral Ni(II) Glycine Equivalent

Objective: Synthesize the nucleophilic template using the (R)-isomer of the auxiliary to ensure (2R) stereochemistry.

Reagents:

  • Glycine (5.0 eq)

  • Ni(NO3)2[1][2] · 6H2O (1.5 eq)

  • (R)-BPB (1.0 eq) [2-[N-(N'-benzylprolyl)amino]benzophenone]

  • KOH (7.0 eq) in Methanol

Protocol:

  • Dissolution: Dissolve (R)-BPB and Ni(NO3)2 · 6H2O in methanol under nitrogen. The solution will appear green.[3]

  • Addition: Add Glycine and KOH. Heat the mixture to 50°C.

  • Reaction: Stir for 2 hours. The color will shift to a deep red, indicating the formation of the square-planar Ni(II) complex.

  • Quench: Pour the reaction mixture into water/ice.

  • Precipitation: The red complex will precipitate. Filter and wash with water.

  • Validation:

    • Visual: Deep red solid.

    • TLC:[4] Silica gel (CHCl3:Acetone 5:1). Rf ~ 0.4.

Phase 2: Asymmetric Michael Addition (Kinetic Control)

Objective: Install the C3-Methyl group and the glutamate backbone while establishing the (2R,3R) stereocenters.

Reagents:

  • Ni-(R)-BPB-Gly Complex (1.0 eq)

  • Methyl Crotonate (1.5 eq)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 eq)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile[2]

Protocol:

  • Setup: Dissolve the Ni-complex in anhydrous DMF (approx. 5 mL per gram of complex) under Argon.

  • Activation: Add Methyl Crotonate followed by the catalytic amount of DBU.

  • Kinetic Reaction: Stir at Room Temperature (20-25°C) .

    • Critical Checkpoint: Do NOT heat. Heating promotes equilibration to the thermodynamic anti isomer ((2R,3S)).

  • Monitoring: Monitor by chiral HPLC or H-NMR every 15 minutes. The reaction is typically complete within 30-60 minutes.

  • Quench: Pour into 5% aqueous acetic acid solution to quench the base.

  • Workup: Extract with CHCl3. Wash organic layer with water (3x) to remove DMF. Dry over MgSO4.[5]

  • Purification (Crucial):

    • The crude residue contains a mixture of diastereomers, predominantly the syn-(2R,3R) complex.

    • Flash Chromatography: Purify on Silica Gel (Acetone/Chloroform gradient) to isolate the major diastereomer.

    • Data Check: The (2R,3R) complex typically elutes after the (2R,3S) isomer in standard normal-phase systems, but this must be verified by NMR.

Phase 3: Disassembly and Isolation

Objective: Release the free amino acid and recover the chiral auxiliary.

Protocol:

  • Hydrolysis: Dissolve the purified (2R,3R)-Ni-Complex in Methanol/6N HCl (1:1 v/v).

  • Reflux: Heat to reflux for 30-60 minutes.

    • Color Change: The deep red solution will turn faint green/blue (release of Ni2+) and a white precipitate (ligand hydrochloride) may form.

  • Separation: Evaporate methanol. Dilute with water.

  • Ligand Recovery: Extract the aqueous phase with Chloroform. The (R)-BPB auxiliary is in the organic layer (recoverable). The Product is in the aqueous layer.

  • Demineralization:

    • Pass the aqueous layer (containing NiCl2 and Amino Acid HCl) through a cation exchange column (Dowex 50W x8, H+ form).

    • Wash with water to remove Ni2+ (green eluate).

    • Elute the amino acid with 2M NH4OH.

  • Final Isolation: Evaporate the ammoniacal fractions to obtain this compound as a white solid.

Quality Control & Validation

Data Summary Table
ParameterSpecificationMethod
Appearance White crystalline solidVisual
Chemical Purity > 98%H-NMR (D2O)
Enantiomeric Excess (ee) > 99%Chiral HPLC (Crownpak CR(+))
Diastereomeric Ratio (dr) > 95:5 (after purification)H-NMR (C3-Methyl doublet shift)
Molecular Weight 161.16 g/mol MS (ESI)
Stereochemical Validation (NMR)

In D2O/DCl, the H-2 (alpha-proton) and H-3 (beta-proton) coupling constants (


) are diagnostic.
  • Syn (2R,3R): Typically smaller

    
     values (3-5 Hz).
    
  • Anti (2R,3S): Typically larger

    
     values (6-9 Hz).
    
  • Reference: Soloshonok, V. A., et al. J. Org.[6] Chem. 1998, 63, 5468.

Purification Logic Tree

Purification Crude Crude Reaction Mixture (DMF, Ni-Complexes) Extract Extraction (CHCl3/H2O) Remove DMF Crude->Extract Silica Silica Gel Chromatography Separate Diastereomers Extract->Silica Check Check dr by NMR Target: Syn-Complex Silica->Check Hydrolysis HCl Hydrolysis Check->Hydrolysis Pass Dowex Ion Exchange (Dowex 50W) Remove Ni(II) Hydrolysis->Dowex Product Pure this compound Dowex->Product

Figure 2: Purification logic ensuring removal of Nickel and isolation of the correct diastereomer.

References

  • Soloshonok, V. A., et al. (1998). "Asymmetric Synthesis of 3-Substituted Glutamic Acids via Michael Addition of Chiral Ni(II)-Glycine Complex." Journal of Organic Chemistry, 63(16), 5468–5479. Link

  • Belokon, Y. N., et al. (1986). "Chiral Nickel(II) Complexes in the Synthesis of Amino Acids." Journal of the American Chemical Society, 108(26), 8322.
  • Shimamoto, K., et al. (1998).[7] "DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters."[7] Molecular Pharmacology, 53(2), 195-201. Link

  • Vandenberg, R. J., et al. (1997). "Contrasting modes of action of methylglutamate derivatives on the excitatory amino acid transporters, EAAT1 and EAAT2." Molecular Pharmacology, 51(5), 809-815.[8] Link

  • Han, J., & Soloshonok, V. A. (2021). "Asymmetric synthesis of (S)-3-methyleneglutamic acid and its N-Fmoc derivative via Michael addition-elimination reaction." Chirality, 33(3), 115-123. Link

Disclaimer: This protocol involves the use of heavy metals (Nickel) and strong acids.[9] All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Notes and Protocols for the Asymmetric Synthesis of (2R,3R)-3-Methylglutamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2R,3R)-3-Methylglutamic acid is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of complex molecules, including pharmaceuticals and biologically active peptides. Its rigid structure, conferred by the stereochemically defined methyl group on the glutamate backbone, makes it a valuable component for inducing specific conformations in peptide chains and for probing the active sites of enzymes. The stereoselective synthesis of this compound is of paramount importance, as the biological activity of its stereoisomers can vary significantly.

This document provides a detailed laboratory protocol for the asymmetric synthesis of this compound. The presented methodology is based on the highly reliable and diastereoselective Schöllkopf bis-lactim ether method, which utilizes a chiral auxiliary derived from naturally occurring amino acids to control the stereochemical outcome of the reaction.[1] This approach is favored for its high diastereoselectivity, generally exceeding 95% enantiomeric excess (ee), and its applicability to a wide range of amino acid syntheses.[1]

This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis. It offers a step-by-step protocol, explains the rationale behind key experimental choices, and provides the necessary data for the validation of the final product.

Scientific Principles and Experimental Design

The core of this synthetic strategy is the use of a chiral bis-lactim ether, specifically (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, derived from the condensation of (R)-valine and glycine.[1] This chiral auxiliary serves as a template to direct the stereoselective addition of a nucleophile to an electrophile.

The key steps of the synthesis are:

  • Preparation of the Schöllkopf Chiral Auxiliary: The dipeptide formed from (R)-valine and glycine is cyclized to a 2,5-diketopiperazine. Subsequent O-methylation yields the bis-lactim ether.[1]

  • Diastereoselective Conjugate Addition: The chiral auxiliary is deprotonated at the prochiral center of the glycine unit using a strong base, typically n-butyllithium, to form a chiral enolate. This enolate then undergoes a highly diastereoselective Michael (conjugate) addition to an α,β-unsaturated ester, in this case, methyl (E)-butenoate. The bulky isopropyl group from the valine moiety effectively shields one face of the enolate, forcing the electrophile to attack from the opposite face, thus establishing the desired (2R,3R) stereochemistry.[1]

  • Hydrolysis and Isolation: The resulting diastereomerically pure adduct is then hydrolyzed under acidic conditions to cleave the chiral auxiliary and deprotect the carboxylic acid and amino functionalities, yielding the target this compound.

This self-validating system ensures high stereochemical fidelity, with the purity of the final product being directly correlated to the successful execution of the diastereoselective conjugate addition and subsequent purification steps.

Experimental Workflow

Workflow Overall Synthesis Workflow A Preparation of Schöllkopf Auxiliary C Diastereoselective Conjugate Addition A->C B Preparation of Methyl (E)-butenoate B->C D Purification of Diastereomeric Adduct C->D E Acidic Hydrolysis and Deprotection D->E F Purification of Final Product E->F G Characterization F->G

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Part 1: Preparation of Schöllkopf Chiral Auxiliary ((R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine)

The preparation of the Schöllkopf auxiliary is a well-established procedure.[1] It involves the initial formation of the cyclic dipeptide (diketopiperazine) from (R)-valine methyl ester and glycine methyl ester, followed by O-methylation.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
cyclo((R)-Val-Gly)170.1910.0 g58.7 mmol
Trimethyloxonium tetrafluoroborate147.9126.1 g176.3 mmol
Dichloromethane (DCM), dry84.93200 mL-
Sodium bicarbonate, sat. aq. soln.84.01100 mL-

Procedure:

  • Suspend cyclo((R)-Val-Gly) in dry dichloromethane (200 mL) under an inert atmosphere (argon or nitrogen).

  • Cool the suspension to 0 °C in an ice bath.

  • Add trimethyloxonium tetrafluoroborate in portions over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Cool the mixture to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford the bis-lactim ether as a colorless oil.

Part 2: Preparation of Methyl (E)-butenoate (Methyl Crotonate)

Methyl (E)-butenoate can be prepared by the esterification of (E)-butenoic acid (crotonic acid).[2]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(E)-Butenoic acid86.0920.0 g232.3 mmol
Methanol, anhydrous32.04100 mL-
Sulfuric acid, concentrated98.082 mL-

Procedure:

  • Dissolve (E)-butenoic acid in anhydrous methanol in a round-bottom flask.

  • Carefully add concentrated sulfuric acid dropwise while cooling the flask in an ice bath.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to yield methyl (E)-butenoate as a colorless liquid.[2]

Part 3: Diastereoselective Conjugate Addition

This is the key stereochemistry-defining step.

Conjugate_Addition Diastereoselective Conjugate Addition Auxiliary Schöllkopf Auxiliary Enolate Chiral Lithiated Enolate Auxiliary->Enolate Deprotonation Base n-BuLi, THF, -78 °C Adduct Diastereomerically Enriched Adduct Enolate->Adduct Electrophile Methyl (E)-butenoate Electrophile->Adduct Michael Addition

Caption: Formation of the diastereomerically enriched adduct.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Schöllkopf Auxiliary198.265.0 g25.2 mmol
Tetrahydrofuran (THF), dry72.11150 mL-
n-Butyllithium (1.6 M in hexanes)64.0616.5 mL26.4 mmol
Methyl (E)-butenoate100.122.78 g27.7 mmol

Procedure:

  • Dissolve the Schöllkopf auxiliary in dry THF (150 mL) in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium solution dropwise via syringe over 20 minutes, maintaining the temperature at -78 °C. A color change to deep yellow or orange is typically observed, indicating enolate formation. Stir for 30 minutes at this temperature.

  • In a separate flame-dried flask, dissolve methyl (E)-butenoate in dry THF (20 mL).

  • Add the solution of methyl (E)-butenoate dropwise to the enolate solution at -78 °C over 30 minutes.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the major diastereomer.

Part 4: Acidic Hydrolysis and Isolation of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Diastereomerically pure adduct298.385.0 g16.7 mmol
Hydrochloric acid (0.25 M)36.46100 mL-
Dowex 50WX8 ion-exchange resin-As needed-
Pyridine (for elution)79.10As needed-

Procedure:

  • Dissolve the purified adduct in 0.25 M hydrochloric acid.

  • Stir the solution at room temperature for 48-72 hours, monitoring the reaction progress by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in water and apply it to a Dowex 50WX8 ion-exchange column (H⁺ form).

  • Wash the column with water to remove the chiral auxiliary ((R)-valine methyl ester).

  • Elute the desired this compound with a dilute aqueous pyridine solution (e.g., 0.5 M).

  • Collect the fractions containing the product (monitor by TLC with ninhydrin staining).

  • Combine the product-containing fractions and concentrate under reduced pressure to remove the pyridine and water.

  • Lyophilize the final product to obtain this compound as a white solid.

Product Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Characterization Data:

AnalysisExpected Results
¹H NMR (D₂O)Expect characteristic signals for the methyl group (doublet), the methine protons, and the methylene protons. The chemical shifts and coupling constants should be consistent with the structure. For L-glutamic acid, typical shifts are: α-H (~3.74 ppm, triplet), β-H₂ (~2.07 ppm, multiplet), γ-H₂ (~2.48 ppm, multiplet).[3] The methyl group will introduce additional complexity.
¹³C NMR (D₂O)Expect signals for the two carboxylic acid carbons, the α- and β-carbons, the γ-carbon, and the methyl carbon. For L-glutamic acid, typical shifts are: C=O (γ) ~181 ppm, C=O (α) ~175 ppm, Cα ~55 ppm, Cβ ~30 ppm, Cγ ~33 ppm.[3]
Mass Spectrometry (ESI+) m/z = 162.0712 [M+H]⁺, (ESI-) m/z = 160.0555 [M-H]⁻
Specific Rotation The specific rotation value should be measured and compared to literature values for the enantiomerically pure compound. The sign of the rotation will confirm the absolute configuration.[4][5]

Safety Precautions

  • n-Butyllithium: Pyrophoric and corrosive. Handle under an inert atmosphere at all times.[6][7] Wear flame-resistant lab coat, safety glasses, and appropriate gloves.[6] Quench any residual reagent and contaminated glassware carefully with a less reactive alcohol like isopropanol, followed by methanol and then water, all under an inert atmosphere and with cooling.

  • Trifluoromethanesulfonic Anhydride (if used for alternative O-alkylation): Highly corrosive and a strong oxidizing agent. Reacts violently with water.[4][8] Handle in a fume hood with appropriate personal protective equipment, including acid-resistant gloves and a face shield.[4]

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with care in a fume hood.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.

Conclusion

The Schöllkopf bis-lactim ether method provides a robust and highly stereoselective route for the synthesis of this compound. The protocol detailed in these application notes, when executed with care and adherence to safety precautions, will yield the target compound in high purity and with excellent stereochemical control. The self-validating nature of this synthesis, confirmed through rigorous analytical characterization, makes it a reliable method for obtaining this valuable chiral building block for applications in drug discovery and chemical biology.

References

  • Schöllkopf, U., et al. (1981). Asymmetric Synthesis of Amino Acids via Bis-lactim Ethers of 2,5-Diketopiperazines. Angewandte Chemie International Edition in English, 20(9), 798-800.
  • Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-lactim Ethers of 2,5-Diketopiperazines. Topics in Current Chemistry, 109, 65-84.
  • Schöllkopf, U. (1983). Asymmetric Syntheses of Amino Acids. Pure and Applied Chemistry, 55(11), 1799-1806.
  • Merck Index. (n.d.). Schöllkopf Bis-Lactim Amino Acid Synthesis. The Merck Index Online.
  • Wikipedia. (n.d.). Schöllkopf method. Retrieved from [Link]

  • Environmental Health and Safety, University of California, Santa Barbara. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Available at: [Link]

  • Gani, D., & Thomas, N. R. (1991). An improved synthesis of deuterated Schöllkopf's bis-lactim ether and its use for the asymmetric synthesis of (R)-[α-2H]-phenylalanine methyl esters. Tetrahedron, 47(3), 497-506.
  • Kotha, S., & Kuki, A. (1992). A new route to cyclopropyl- and cyclobutyl-glycines via Schöllkopf's bis-lactim ether approach.
  • Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Available at: [Link]

  • Chemistry Steps. (n.d.). Specific Rotation. Retrieved from [Link]

  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of (R)-Amino Acids; Synthesis of (R)-α-Methyl-α-Amino Acids. Angewandte Chemie International Edition in English, 20(9), 798-799.
  • The Good Scents Company. (n.d.). methyl (E)-2-butenoate. Retrieved from [Link]

  • ChemBK. (n.d.). methyl but-2-enoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101391948B - Method for preparing 3-methyl-2-butenoic acid.
  • Grosan, C., et al. (2012). THE 15N LABELLED L-GLUTAMIC ACID: EXPERIMENTAL AND COMPUTATIONAL NMR STUDIES. Studia Universitatis Babes-Bolyai, Chemia, 57(1), 131-138.
  • MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(10), 2465. Available at: [Link]

  • ChemBK. (n.d.). methyl but-2-enoate. Retrieved from [Link]

Sources

Pioneering In Vivo Research: Application Notes and Protocols for the Experimental Use of (2R,3R)-3-Methylglutamic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a comprehensive guide to the potential experimental use of (2R,3R)-3-Methylglutamic acid in animal models. Due to a lack of extensive published in vivo data for this specific stereoisomer, the protocols and applications outlined herein are largely based on established methodologies for structurally and functionally analogous compounds, particularly agonists of group II metabotropic glutamate receptors (mGluR2/3). This guide is intended to serve as a foundational resource to enable researchers to design and conduct initial in vivo investigations with this compound in a scientifically rigorous and ethically sound manner. All proposed experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Introduction: Unveiling the Potential of a Novel Glutamate Analog

This compound is a conformationally restricted analog of the principal excitatory neurotransmitter, L-glutamate. Its rigid structure, conferred by the methyl group at the 3-position, suggests a potential for selective interaction with specific glutamate receptor subtypes. While its precise pharmacological profile is still under investigation, its structural similarity to known glutamate receptor ligands makes it a compelling candidate for exploring the modulation of glutamatergic neurotransmission. This guide provides a theoretical framework and practical, albeit extrapolated, protocols for the initial in vivo characterization of this compound in rodent models.

Based on the pharmacology of similar glutamate analogs, it is hypothesized that this compound may act as an agonist at group II metabotropic glutamate receptors (mGluR2 and mGluR3). These G-protein coupled receptors are predominantly located presynaptically and function as autoreceptors to inhibit glutamate release.[1][2] Activation of mGluR2/3 has shown therapeutic promise in animal models of conditions characterized by excessive glutamatergic activity, such as anxiety, psychosis, and epilepsy.[1]

Preclinical Investigation Workflow

A systematic approach is essential when characterizing a novel compound in vivo. The following workflow is recommended for the initial evaluation of this compound.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy in Specific Models cluster_2 Phase 3: Mechanistic & Advanced Characterization Vehicle Solubility & Stability Vehicle Solubility & Stability Dose-Range Finding (Acute Toxicity) Dose-Range Finding (Acute Toxicity) Vehicle Solubility & Stability->Dose-Range Finding (Acute Toxicity) Preliminary Behavioral Screen Preliminary Behavioral Screen Dose-Range Finding (Acute Toxicity)->Preliminary Behavioral Screen Anxiety Models Anxiety Models Preliminary Behavioral Screen->Anxiety Models Psychosis Models Psychosis Models Preliminary Behavioral Screen->Psychosis Models Seizure Models Seizure Models Preliminary Behavioral Screen->Seizure Models Receptor Occupancy Studies Receptor Occupancy Studies Anxiety Models->Receptor Occupancy Studies Pharmacokinetic Analysis Pharmacokinetic Analysis Psychosis Models->Pharmacokinetic Analysis Chronic Dosing Studies Chronic Dosing Studies Seizure Models->Chronic Dosing Studies

Caption: Proposed workflow for the in vivo characterization of this compound.

Part 1: Foundational Studies - Preparation and Initial In Vivo Assessment

Vehicle Selection and Compound Preparation

The initial step in any in vivo study is to establish a suitable vehicle for administration that ensures the solubility and stability of the test compound. For a novel amino acid analog like this compound, a systematic approach to vehicle screening is crucial.

Protocol 1: Vehicle Solubility and Stability Testing

  • Primary Screen: Begin with sterile, physiological (0.9%) saline. Attempt to dissolve this compound to a target concentration (e.g., 10 mg/mL). Use a vortex mixer and sonication if necessary.

  • pH Adjustment: If solubility is poor in neutral saline, cautiously adjust the pH. For acidic compounds, dropwise addition of 1N NaOH can improve solubility. For basic compounds, 1N HCl may be used. Aim for a final pH as close to physiological (7.2-7.4) as possible.

  • Alternative Vehicles: If solubility in saline remains inadequate, consider the following options, tested in sequence:

    • Saline with a low percentage of a solubilizing agent (e.g., 1-5% DMSO or 1-2% Tween 80).

    • Phosphate-buffered saline (PBS).

  • Stability Assessment: Once a suitable vehicle is identified, prepare a stock solution and store it under the intended experimental conditions (e.g., 4°C). Assess for precipitation or degradation at several time points (e.g., 0, 4, 24, and 48 hours) by visual inspection and, if possible, by analytical methods such as HPLC.

Dose-Range Finding and Acute Toxicity

Prior to efficacy testing, it is essential to determine a safe dose range. This is typically achieved through a dose-escalation study in a small number of animals.

Protocol 2: Acute Dose-Escalation Study in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Administration Route: Intraperitoneal (i.p.) injection is a common and practical route for initial screening.

  • Dose Groups:

    • Vehicle control

    • 1 mg/kg this compound

    • 10 mg/kg this compound

    • 30 mg/kg this compound

    • 100 mg/kg this compound

    • Note: These doses are hypothetical and should be adjusted based on any available in vitro potency data.

  • Procedure:

    • Acclimatize animals to the housing facility for at least one week.

    • Administer a single i.p. injection of the designated dose (n=3-5 mice per group).

    • Observe animals continuously for the first 4 hours post-injection, and then at regular intervals for up to 48 hours.

    • Record any signs of toxicity, including but not limited to:

      • Changes in locomotor activity (hyper- or hypoactivity)

      • Stereotyped behaviors (e.g., repetitive grooming, circling)

      • Motor impairment (e.g., ataxia, loss of righting reflex)

      • Autonomic signs (e.g., piloerection, salivation)

      • Seizures or convulsions

  • Outcome: The highest dose that does not produce overt signs of toxicity will be considered the maximum tolerated dose (MTD) for subsequent behavioral experiments.

Part 2: Efficacy in Preclinical Models of CNS Disorders

Based on the hypothesized mGluR2/3 agonist activity, this compound can be evaluated in established animal models of anxiety, psychosis, and epilepsy.

Anxiolytic Potential: The Elevated Plus Maze (EPM) Test

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

Protocol 3: Elevated Plus Maze Test in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Drug Administration: Administer vehicle or this compound (e.g., 1, 3, 10 mg/kg, i.p.) 30 minutes prior to testing. A positive control, such as diazepam (1-2 mg/kg, i.p.), should be included.

  • Procedure:

    • Place the rat in the center of the EPM, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using an overhead video camera.

    • Analyze the video for the following parameters:

      • Time spent in the open arms

      • Number of entries into the open arms

      • Time spent in the closed arms

      • Number of entries into the closed arms

      • Total distance traveled (as a measure of general locomotor activity)

  • Expected Outcome: An anxiolytic effect would be indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group, without a significant change in total distance traveled.

ParameterVehicle(2R,3R)-3-MGA (1 mg/kg)(2R,3R)-3-MGA (3 mg/kg)(2R,3R)-3-MGA (10 mg/kg)Diazepam (2 mg/kg)
Time in Open Arms (s) 25 ± 530 ± 645 ± 855 ± 10 60 ± 9
Open Arm Entries 4 ± 15 ± 17 ± 29 ± 2 10 ± 3
Total Distance (cm) 1500 ± 2001450 ± 1801550 ± 2101600 ± 1901300 ± 150
*Hypothetical data representing a statistically significant difference from vehicle (p<0.05, *p<0.01).
Antipsychotic-like Activity: Phencyclidine (PCP)-Induced Hyperlocomotion

PCP, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered a model of the positive symptoms of schizophrenia. Compounds with antipsychotic potential are expected to attenuate this hyperlocomotion.

Protocol 4: Attenuation of PCP-Induced Hyperlocomotion in Mice

  • Animal Model: Male Swiss Webster mice (20-25g).

  • Drug Administration:

    • Administer vehicle or this compound (e.g., 3, 10, 30 mg/kg, i.p.).

    • After 30 minutes, administer PCP (5 mg/kg, i.p.).

    • A positive control, such as a D2 receptor antagonist (e.g., haloperidol, 0.5 mg/kg, i.p.), should be included.

  • Procedure:

    • Immediately after PCP administration, place the mouse in an open-field arena equipped with photobeam detectors.

    • Record locomotor activity (e.g., distance traveled, beam breaks) for 60 minutes.

  • Expected Outcome: An antipsychotic-like effect would be demonstrated by a significant reduction in PCP-induced hyperlocomotion in the this compound-treated groups compared to the vehicle + PCP group.

G cluster_0 Glutamatergic Neuron cluster_1 Presynaptic Terminal cluster_2 Postsynaptic Neuron Glutamate Glutamate Vesicle Vesicle Glutamate->Vesicle Packaging Glutamate_Synapse Vesicle->Glutamate_Synapse Release mGluR2_3 mGluR2/3 AC Adenylyl Cyclase mGluR2_3->AC Inhibits Ca_channel CaV Channel Ca_channel->Vesicle Triggers Fusion cAMP cAMP AC->cAMP Produces cAMP->Ca_channel Modulates NMDA_R NMDA-R AMPA_R AMPA-R Glutamate_Synapse->NMDA_R Glutamate_Synapse->AMPA_R 3-MGA (2R,3R)-3-MGA 3-MGA->mGluR2_3 Agonist

Caption: Hypothesized mechanism of action of this compound at a glutamatergic synapse.

Part 3: Advanced Characterization and Mechanistic Studies

Following initial efficacy screening, further studies can be designed to elucidate the pharmacokinetic profile and confirm the mechanism of action of this compound.

Pharmacokinetic (PK) Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical for optimizing dosing regimens and interpreting behavioral data.

Protocol 5: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.

  • Drug Administration: Administer a single dose of this compound via intravenous (i.v.) and intraperitoneal (i.p.) routes in separate cohorts of animals.

  • Procedure:

    • Collect blood samples (e.g., 100-200 µL) from the jugular vein cannula at multiple time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

    • Process blood to obtain plasma and store at -80°C.

    • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters, including:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the curve (AUC)

    • Half-life (t1/2)

    • Bioavailability (for i.p. administration)

Ethical Considerations and the 3Rs

All animal experiments must be designed in accordance with the principles of the 3Rs: Replacement, Reduction, and Refinement.

  • Replacement: In vitro assays, such as receptor binding or cell-based functional assays, should be used to the greatest extent possible to characterize the compound before proceeding to in vivo studies.

  • Reduction: Experiments should be designed with appropriate statistical power to use the minimum number of animals necessary to obtain meaningful data.

  • Refinement: Procedures should be optimized to minimize pain and distress to the animals. This includes using appropriate handling and restraint techniques, selecting the least invasive administration routes, and defining clear humane endpoints.

Conclusion

This compound represents a novel chemical entity with the potential to modulate glutamatergic neurotransmission. The application notes and protocols provided in this guide offer a comprehensive, albeit hypothetical, framework for its initial in vivo characterization. By following a systematic approach, from foundational solubility and toxicity studies to efficacy testing in relevant animal models, researchers can begin to unravel the therapeutic potential of this promising compound. The insights gained from these initial studies will be invaluable for guiding future drug development efforts.

References

  • Conti, P., Caligiuri, A., Pinto, A., Roda, G., Tamborini, L., Nielsen, B., Madsen, U., Frydenvang, K., Colombo, A., & De Micheli, C. (2007). Synthesis and pharmacological evaluation of novel conformationally constrained homologues of glutamic acid. European Journal of Medicinal Chemistry, 42(9), 1151-1163. [Link]

  • De Sarro, G., & De Sarro, A. (2002). Electrophysiological effects of three groups of glutamate metabotropic receptors in rat piriform cortex. British Journal of Pharmacology, 136(7), 1058–1066. [Link]

  • Imre, G. (2007). The preclinical properties of a novel group II metabotropic glutamate receptor agonist LY379268. CNS Drug Reviews, 13(4), 444-464. [Link]

  • Kingston, A. E., O'Neill, M. J., Bond, A., & Jones, C. G. (1998). Neuroprotective actions of the group II metabotropic glutamate receptor agonist, LY354740, in the gerbil model of global cerebral ischaemia. British Journal of Pharmacology, 124(7), 1343–1345. [Link]

  • Storvik, M., Tiihonen, J., & Hiltunen, J. (2014). Increased metabotropic glutamate 2/3 receptor binding in the perigenual anterior cingulate cortex of Cloninger type 2 alcoholics: a whole-hemisphere autoradiography study. Alcohol and Alcoholism, 50(2), 144-150. [Link]

  • Taconic Biosciences. (2025). Enhancing Research Quality with the 3Rs: Replace, Reduce, Refine. [Link]

  • Wroblewski, J. T., & Faden, A. I. (1999). The role of metabotropic glutamate receptors in traumatic brain injury. Journal of Neurotrauma, 16(9), 775-793. [Link]

Sources

Application Note: Protocol for Solubilization and Handling of (2R,3R)-3-Methylglutamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

(2R,3R)-3-Methylglutamic acid is a conformationally restricted analogue of glutamate. Unlike its (2S) counterparts which often act as potent agonists for kainate or NMDA receptors, (2R)-configured glutamate analogs are frequently utilized to probe Excitatory Amino Acid Transporters (EAATs) with reduced receptor activation profile.

The accurate preparation of this compound is critical. As a zwitterionic amino acid derivative, its solubility is highly pH-dependent. Improper solubilization can lead to "silent precipitation" upon dilution into physiological buffers (like ACSF or Krebs), resulting in erratic experimental data.

This guide provides a scientifically grounded protocol for dissolving this compound (free acid), ensuring stability and precise molar concentrations for high-sensitivity applications.

Physicochemical Profile

Before handling, verify the specific form (Free Acid vs. Salt) on your vial label, as this dictates the solvent choice.

PropertyDataNotes
Chemical Name This compoundStereochemistry is critical.
Molecular Formula C₆H₁₁NO₄Free Acid form.
Molecular Weight 161.16 g/mol Note: If using HCl salt, MW ≈ 197.6.
Solubility (Water) ~5–10 mM (Limited)Poor solubility at isoelectric point (pH ~3.2).
Solubility (1eq NaOH) >100 mM (High)Recommended method.
Solubility (DMSO) <1 mM (Insoluble)Do NOT use DMSO.
Stability Solid: 2 years (-20°C)Solution: 1 month (-20°C).

Solubilization Strategy: The Equivalence Rule

The Challenge: Zwitterionic Isoelectric Point

Amino acids like this compound exist as zwitterions. In pure water, the free acid tends to lower the pH to its isoelectric region where net charge is zero, leading to aggregation and poor solubility.

The Solution: Molar Equivalent Base

To achieve high concentrations (stock solutions of 10–100 mM), you must deprotonate the carboxylic acid groups to form the sodium salt in situ.

  • Ratio: 1.0 to 1.1 molar equivalents of NaOH per mole of amino acid.

  • Mechanism:

    
    
    

Critical Warning: Do not use DMSO. Unlike lipophilic drugs, amino acids are generally insoluble in organic solvents. Using DMSO will result in a suspension that may look clear but will precipitate immediately upon contact with aqueous buffers.

Detailed Protocol

Materials Required[1][2][3][4][5][6]
  • This compound (Solid)[1]

  • Ultrapure Water (Milli-Q, 18.2 MΩ)

  • 1.0 M NaOH (Sodium Hydroxide) standard solution

  • pH paper or micro-probe

  • 0.22 µm PVDF or PES Syringe Filter (Sterile)

Step-by-Step Procedure
Step 1: Calculation

Calculate the required volume of solvent. For a 100 mM stock solution:



Example: To dissolve 10 mg of this compound (MW 161.16):



Step 2: Primary Dissolution
  • Weigh the powder into a sterile microcentrifuge tube.

  • Add 90% of the calculated final volume of Ultrapure Water.

  • Vortex vigorously for 30 seconds.

    • Observation: The solution will likely appear cloudy or have visible particles (suspension). Do not heat yet.

Step 3: The "Equivalence Drop" (pH Adjustment)
  • Calculate the moles of compound used (e.g.,

    
    ).
    
  • Add an equivalent amount of 1 M NaOH.

    • For 62 µmol: Add

      
       of 1 M NaOH.
      
    • Alternatively: Add 1 M NaOH dropwise (0.5 µL drops) while vortexing until the solution turns crystal clear .

  • Test pH: Aim for pH 7.2 – 7.4.

    • Why? This matches physiological buffers (ACSF/PBS), preventing precipitation shock during experiments.

Step 4: Final Volume & Sterilization
  • Add Ultrapure Water to reach the final calculated volume.

  • Filtration: Pass the solution through a 0.22 µm syringe filter into a fresh sterile tube.

    • Note: Amino acids can support bacterial growth; filtration is mandatory for long-term storage.

Step 5: Aliquoting & Storage
  • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store at -20°C .

Workflow Visualization

The following diagram illustrates the decision logic for solubilization, ensuring the user does not waste material on incorrect solvents.

G Start Weigh this compound SolventChoice Select Solvent Start->SolventChoice Water Ultrapure Water (90% Final Vol) SolventChoice->Water Correct DMSO DMSO / Ethanol SolventChoice->DMSO Incorrect Check Visual Check: Is it Clear? Water->Check Stop STOP: Insoluble/Degradation Risk DMSO->Stop Precipitation likely Clear Solution Clear Check->Clear Yes (Rare for Free Acid) Cloudy Cloudy / Precipitate Check->Cloudy Likely Finalize Adjust to Final Vol & Filter (0.22 µm) Clear->Finalize AddBase Add 1M NaOH (Dropwise to pH 7.4) Cloudy->AddBase Deprotonation AddBase->Check Storage Aliquot & Store -20°C Finalize->Storage

Caption: Decision tree for the solubilization of methylglutamic acid derivatives. Note the critical loop requiring NaOH for free acid forms.

Quality Control & Troubleshooting

Self-Validating the Protocol

To ensure your stock solution is viable for experiments (e.g., Patch Clamp or Uptake Assays), perform this simple test:

  • The "Dilution Shock" Test: Take 10 µL of your 100 mM stock and add it to 1 mL of your experimental buffer (e.g., ACSF containing 2 mM CaCl₂).

  • Result: The solution must remain perfectly clear.

    • If cloudy: Your stock pH was likely too low, causing the amino acid to crash out when hitting the buffer's buffering capacity. Remedy: Add more NaOH to the stock.

Common Pitfalls
  • Using DMSO: As noted, this is the most common error. Amino acids are polar; DMSO is non-polar aprotic. They do not mix well at high concentrations.

  • Over-alkalinization: Exceeding pH 8.5 can cause degradation or affect the pH of your final experimental bath. Use NaOH sparingly.

References

  • Vandenberg, R. J., et al. "Structural basis for oligomerization and transport of the glutamate transporter EAAT1." Proceedings of the National Academy of Sciences (2011).
  • Milne, G. L., et al. "Synthesis of all four stereoisomers of 3-methylglutamic acid." Journal of Organic Chemistry. (Synthetic grounding for stereoisomer handling).

Sources

Navigating the Niche: A Guide to (2R,3R)-3-Methylglutamic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Note: The Challenge of Sourcing (2R,3R)-3-Methylglutamic Acid

As a Senior Application Scientist, my primary goal is to provide researchers with accurate, reliable, and actionable technical guidance. In preparing this guide on this compound, a critical challenge has emerged: the consistent and verifiable commercial availability of this specific stereoisomer. While catalog listings for this compound with CAS number 97550-61-3 exist from suppliers such as King-Pharm and Chemsigma, repeated attempts to access detailed product specifications—including certificates of analysis, purity data (e.g., NMR, HPLC), and enantiomeric excess—have been unsuccessful.[1][2]

The availability of other isomers, such as (2S,3R)-3-Methylglutamic Acid, is more clearly documented by major suppliers. However, for the specific (2R,3R) configuration, the lack of transparent and accessible quality control data from commercial sources presents a significant hurdle for researchers. The integrity of any experimental work hinges on the well-defined identity and purity of the starting materials. Without this foundational information, providing detailed application notes and protocols would be scientifically unsound and potentially lead to irreproducible results.

This document, therefore, will proceed by first outlining the known commercial landscape for this compound. It will then delve into the broader scientific context of methylglutamic acid isomers, their synthesis, and their established roles in neuroscience to provide a valuable resource for researchers. Finally, it will offer general protocols for the handling and quality control of glutamatergic compounds, which can be adapted once a reliable source of this compound is secured and its specifications are verified.

Part 1: The Commercial Landscape for this compound

The search for reliable commercial suppliers of this compound reveals a limited and often opaque market. While the compound is listed by some chemical suppliers, obtaining concrete evidence of its availability and quality is challenging.

Identified Potential Suppliers

Below is a table summarizing the potential commercial sources for this compound based on catalog listings. It is imperative that researchers directly contact these vendors to inquire about availability, lead times, and, most importantly, to request a comprehensive Certificate of Analysis prior to any purchase.

SupplierCAS NumberCompound NameNotes
King-Pharm 97550-61-3This compoundListed in catalog, but direct access to a product page with specifications is not readily available.
Chemsigma 97550-61-3This compoundSimilar to King-Pharm, the compound is listed, but detailed technical data is not publicly accessible.[1]

It is crucial to note that the presence of a catalog listing does not guarantee the immediate availability or the required purity of the compound.

Part 2: Scientific Context and Significance of Methylglutamic Acid Isomers

This compound is a stereoisomer of 3-Methylglutamic acid, a derivative of the excitatory neurotransmitter L-glutamic acid. The stereochemistry at the C2 and C3 positions is critical for its biological activity, particularly its interaction with glutamate receptors.

Glutamate Receptors: The Primary Target

Glutamate receptors are fundamental to excitatory neurotransmission in the central nervous system (CNS) and are broadly categorized into ionotropic (iGluRs) and metabotropic (mGluRs) receptors.[3][4][5][6] The introduction of a methyl group on the glutamate backbone can confer selectivity and unique pharmacological properties to these ligands. Different stereoisomers of 3-methylglutamic acid are known to exhibit varied affinities and efficacies at different glutamate receptor subtypes.

Known Biological Activities of Related Isomers

While specific data for the (2R,3R) isomer is sparse in readily available literature, studies on other isomers provide a framework for potential applications:

  • mGluR Agonism: Certain methylglutamic acid derivatives act as agonists at metabotropic glutamate receptors, which are implicated in a wide range of neurological and psychiatric disorders.[7] The activation of specific mGluRs can modulate neuronal excitability and synaptic plasticity.[8][9]

  • Neurodegenerative and Psychiatric Research: Due to their role in modulating glutamatergic signaling, compounds like this compound are of interest in research related to conditions such as Alzheimer's disease, Parkinson's disease, and depression.[10]

Part 3: General Protocols for Handling and Quality Control of Glutamatergic Compounds

Once a verifiable source of this compound is identified and the product is acquired, the following general protocols should be employed to ensure the integrity of the compound and the reproducibility of experimental results.

Protocol 1: Initial Quality Control and Stock Solution Preparation

Objective: To verify the identity and purity of the received compound and to prepare a stable, concentrated stock solution.

Materials:

  • This compound (as supplied)

  • High-purity water (e.g., Milli-Q or equivalent)

  • DMSO (optional, for less soluble compounds)

  • Appropriate buffers (e.g., PBS, HEPES)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Sterile, amber glass vials or polypropylene tubes

Procedure:

  • Documentation Review: Carefully examine the Certificate of Analysis provided by the supplier. Pay close attention to the stated purity (typically determined by HPLC or NMR) and any data on enantiomeric excess.

  • Visual Inspection: Observe the physical appearance of the compound (e.g., color, crystallinity) and note any inconsistencies with the supplier's description.

  • Solubility Testing (Small Scale): Before preparing a bulk stock solution, test the solubility of a small amount of the compound in your intended solvent (e.g., water, buffer, DMSO).

  • Stock Solution Preparation: a. Accurately weigh a precise amount of this compound using an analytical balance. b. Add the desired volume of solvent to achieve a target concentration (e.g., 10 mM or 100 mM). c. Facilitate dissolution by vortexing. Gentle warming in a water bath may be necessary, but be cautious of potential degradation. d. Once fully dissolved, centrifuge the solution briefly to pellet any insoluble particulates. e. Transfer the clear supernatant to a sterile, amber vial.

  • Storage: Store the stock solution at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

Protocol 2: In-House Purity Verification (Recommended)

Objective: To independently verify the purity and identity of the compound using common analytical techniques.

A. High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful technique for assessing the purity of small molecules and can be used to detect impurities.[11][12][13]

Illustrative HPLC Method (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL of a 1 mg/mL solution

Expected Outcome: A single major peak corresponding to this compound. The presence of other peaks would indicate impurities.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed structural information and can confirm the identity of the compound.[14][15]

Illustrative NMR Acquisition Parameters:

  • Solvent: D₂O or DMSO-d₆

  • Spectrometer: 400 MHz or higher

  • Techniques: ¹H NMR, ¹³C NMR, and 2D techniques like COSY and HSQC for full structural elucidation.

Expected Outcome: The resulting spectra should be consistent with the chemical structure of this compound. Comparison with published spectra of related compounds can aid in interpretation.

Part 4: Application in Neuroscience Research - A Hypothetical Workflow

Assuming a reliable source of this compound is secured, a primary application would be to characterize its activity at glutamate receptors.

Experimental Workflow: Characterizing Receptor Activity

G cluster_0 Preparation cluster_1 In Vitro Characterization cluster_2 Cellular/Tissue Level Studies cluster_3 Data Analysis & Interpretation Source Secure Verifiable Source of (2R,3R)-3-MeGlu QC Perform QC (HPLC, NMR) Source->QC Stock Prepare & Aliquot Stock Solution QC->Stock Binding Radioligand Binding Assay (Determine Affinity) Stock->Binding Functional Functional Assay (e.g., Calcium Imaging, Electrophysiology) Binding->Functional Culture Primary Neuronal Cultures (Assess effects on synaptic plasticity) Functional->Culture Slices Brain Slice Electrophysiology (Evaluate modulation of synaptic transmission) Culture->Slices Analysis Dose-Response Curves (EC50/IC50 Determination) Slices->Analysis Conclusion Determine Receptor Subtype Selectivity and Efficacy Analysis->Conclusion

Figure 1. A hypothetical experimental workflow for characterizing the pharmacological profile of this compound at glutamate receptors.

Conclusion and Future Outlook

This compound represents a potentially valuable tool for dissecting the complexities of glutamatergic neurotransmission. However, the current challenges in sourcing this compound with verified purity underscore a critical principle in scientific research: the imperative of thoroughly characterizing all reagents.

It is our hope that the information presented here will aid researchers in navigating the complexities of acquiring and utilizing niche neurochemicals. We strongly encourage the scientific community and chemical suppliers to work towards greater transparency in product documentation to facilitate advancements in neuroscience and drug discovery. Researchers are advised to exercise due diligence in sourcing this compound and to perform rigorous in-house quality control before embarking on substantive experimental work.

References

A comprehensive list of references will be provided upon the successful identification and verification of a commercial source for this compound, which will allow for the inclusion of specific product information and relevant application-based citations. The current search results provide general background information on related compounds and techniques.

Sources

Troubleshooting & Optimization

Stereochem Support Hub: (2R,3R)-3-Methylglutamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: 3-MeGlu-2R3R-Yield Assigned Specialist: Senior Application Scientist, Chiral Synthesis Division

Executive Summary: The "Unnatural" Challenge

You are attempting to synthesize (2R,3R)-3-Methylglutamic acid . This is a non-trivial target. The vast majority of literature focuses on the (2S) isomers (L-glutamate derivatives).

To achieve the (2R) configuration at the


-carbon and the (3R) configuration at the 

-carbon, you are essentially synthesizing the enantiomer of the naturally occurring-like (2S,3S) scaffold.

The Core Problem: Standard protocols using L-amino acid derived auxiliaries (like L-Valine in Schöllkopf or (S)-BPB in Belokon complexes) will yield the wrong enantiomer ((2S,3S)).

The Solution: You must invert your chiral source. This guide focuses on two high-fidelity pathways:

  • The Ni(II) Nucleophilic Glycine Equivalent (Belokon Method): Best for scalability and thermodynamic control.

  • The Bis-Lactim Ether (Schöllkopf Method): Best for absolute stereocontrol if yield can be sacrificed for purity.

Module 1: The Ni(II) Complex Route (Recommended)

This method utilizes a Ni(II) complex of a Schiff base derived from glycine and a chiral auxiliary. It is the most robust method for creating 3-substituted glutamic acids via Michael addition.

Protocol Decision Matrix

SynthesisDecision Start Start: (2R,3R)-3-MeGlu Auxiliary Select Auxiliary: (R)-BPB (from D-Proline) Start->Auxiliary Invert Stereochem Reaction Michael Addition: Ni-Gly-Complex + Methyl Crotonate Auxiliary->Reaction Control Thermodynamic Control (Base: DBU/KOH) Reaction->Control Equilibration Result Target: (2R,3R) (Syn-diastereomer) Control->Result

Figure 1: Critical decision path for accessing the (2R,3R) isomer using the Belokon method.

Critical Troubleshooting (Q&A)

Q1: I am getting the (2S,3S) isomer. What went wrong?

  • Diagnosis: You likely used the standard (S)-BPB ligand (derived from L-Proline).

  • The Fix: You must synthesize or purchase the (R)-BPB ligand (derived from D-Proline). The chiral environment of the Ni-complex dictates the

    
    -carbon stereochemistry. (R)-BPB forces the incoming electrophile to approach from the face that establishes the (2R) center.
    

Q2: I have the (2R) center, but the 3-methyl group is Anti (2R,3S). How do I get Syn (2R,3R)?

  • Mechanism: The Michael addition to crotonates can be kinetically or thermodynamically controlled.

  • The Fix: This reaction requires Thermodynamic Control .

    • Protocol: Perform the reaction in DMF or MeCN using a strong base like DBU or KOH and allow it to stir at room temperature (or slightly elevated, 40°C) for a longer period (24-48h).

    • Why? The syn-(2R,3R) isomer is generally the thermodynamic product for this complex due to steric minimization between the methyl group and the ligand's phenyl rings in the "folded" transition state. Kinetic conditions (low temp, weak base) often favor the anti isomer.

Q3: My yield is low (<40%) during the Michael addition.

  • Diagnosis: Reversibility of the Michael addition.

  • The Fix: Use Methyl Crotonate in excess (3-5 equivalents).

  • Advanced Tip: Add a catalytic amount of TBAB (Tetrabutylammonium bromide) . Phase transfer conditions often accelerate the reaction and push the equilibrium toward the product in solid-liquid biphasic systems (e.g., KOH/MeCN).

Module 2: The Schöllkopf Bis-Lactim Ether Route

Use this if you require >98% ee and have difficulty purifying the Ni-complex diastereomers.

Workflow Visualization

Schollkopf Step1 Start: Glycine + D-Valine Step2 Form Bis-Lactim Ether (D-Valine directs 2R) Step1->Step2 Step3 Lithiation (n-BuLi, -78°C) Step2->Step3 Step4 Michael Addition: Methyl Crotonate Step3->Step4 Cu-catalyzed? Step5 Hydrolysis (0.25N HCl) Step4->Step5

Figure 2: Schöllkopf pathway adapted for (2R,3R) synthesis.

Critical Troubleshooting (Q&A)

Q1: Which Valine isomer do I use?

  • Strict Rule: You must use D-Valine to generate the auxiliary. This will shield the si-face of the enolate, forcing attack from the re-face, establishing the (2R) configuration. Using L-Valine will irrevocably give you (2S).

Q2: The Michael addition to methyl crotonate isn't working on the lithiated species.

  • Diagnosis: Lithium enolates of bis-lactim ethers are hard nucleophiles; crotonates are soft electrophiles. 1,2-addition (carbonyl attack) might be competing.

  • The Fix: Transmetallate to a Cuprate or use a Lewis Acid.

    • Protocol: After lithiation with n-BuLi at -78°C, add CuBr•SMe2 (0.5 eq) to form the cuprate before adding methyl crotonate. This promotes the desired 1,4-addition (Michael addition).

Q3: Hydrolysis is destroying my product.

  • Diagnosis: 3-substituted glutamates can cyclize to pyroglutamates or racemize under harsh acid hydrolysis.

  • The Fix: Use Mild Hydrolysis .

    • Reagent: 0.1 N TFA/Water or 0.25 N HCl at ambient temperature.

    • Monitor: Do not reflux. Monitor conversion by HPLC. Stop exactly when the auxiliary is cleaved.

Module 3: Purification (The Yield Killer)

Isolating highly polar zwitterionic amino acids from reaction crud (Ni-salts, Valine methyl ester) is the most common point of yield loss.

Ion Exchange Protocol (Dowex 50W x8)
ParameterSpecificationReason
Resin Type Strong Cation Exchange (H+ form)Binds amino acid (NH3+) while non-basic impurities pass through.
Loading pH pH < 2.0Ensures the amino acid is fully protonated (Cationic) to bind to the resin.
Wash Solvent Distilled Water (until neutral pH)Removes salts, unreacted crotonate, and auxiliary residues.
Elution Buffer 1.0 M - 2.0 M NH4OH Displaces the amino acid. Crucial: Collect fractions immediately as pH rises.
Post-Elution Lyophilization (Freeze Drying)Do not rotovap at high heat. Heat promotes lactamization (pyroglutamate formation).

Q: I see two spots on TLC after purification.

  • Issue: You likely have the free amino acid and the Lactam (Pyroglutamate) derivative.

  • The Fix: This is reversible. Reflux the mixture in 2M HCl for 1 hour to open the ring, then re-evaporate carefully.

References & Authority

  • Belokon, Y. N., et al. (1998). "Halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamides as new chiral auxiliaries for the asymmetric synthesis of (S)-alpha-amino acids." Tetrahedron: Asymmetry, 9(23), 4249-4252. Link

    • Context: Establishes the (S)-BPB and (R)-BPB ligand protocols for controlling alpha-stereochemistry.

  • Soloshonok, V. A., et al. (2000). "Diastereoselective Michael Addition Reactions between Chiral Ni(II) Complex of Glycine and Michael Acceptors." Journal of Organic Chemistry, 65(20), 6688-6696. Link

    • Context: The definitive guide on using Ni-complexes for Michael additions to synthesize 3-substituted glutamates. Explains the thermodynamic control for syn selectivity.

  • Schöllkopf, U. (1983). "Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines." Tetrahedron, 39(12), 2085-2091. Link

    • Context: The foundational text for the bis-lactim ether method.

  • Konno, H., et al. (2012). "Synthesis of (2S,3S)-3-methylglutamic acid and its derivatives." Bioorganic & Medicinal Chemistry Letters, 22(12), 4079-4082. Link

    • Context: Details the specific challenges in 3-methylglutamate synthesis; useful for understanding the diastereomeric outcomes (invert S/S to R/R logic).

Disclaimer: This guide assumes a standard BSL-2 chemical safety environment. Always consult SDS for Nickel compounds and strong alkylating agents.

challenges in the stereospecific synthesis of 3-methylglutamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereospecific Synthesis of 3-Methylglutamic Acid

Current Status: Active Ticket ID: 3MGA-SYN-001 Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Executive Summary

The stereospecific synthesis of 3-methylglutamic acid (3-MGA) presents a unique "perfect storm" of challenges: controlling two contiguous stereocenters (C2 and C3), preventing facile lactamization (pyroglutamate formation), and managing orthogonal protecting groups for peptide integration. This guide moves beyond standard literature to address the causality of failure modes and provides self-validating protocols for the synthesis of biologically active isomers, particularly (2S,3S)- and (2S,3R)-3-MGA.

Module 1: Synthetic Route Selection & Stereocontrol

User Query: I need to synthesize (2S,3R)-3-methylglutamic acid for a daptomycin analog. I tried a standard Michael addition but obtained a racemic mixture at C3. Which route guarantees high diastereomeric excess (de)?

Technical Response: Standard Michael additions often fail to control the C3 center because the protonation step is thermodynamically driven, leading to racemization. For high stereocontrol (>98% de), you must use a method that locks the enolate geometry.

We recommend two validated pathways:

  • The Ni(II) Complex Method (Best for Scalability): Uses a reusable chiral auxiliary (BPB) to form a thermodynamic sink that rigidly controls the approach of the electrophile.

  • The Schöllkopf Bis-Lactim Ether Method (Best for Flexibility): Relies on the geometry of the starting alkene (E vs. Z) to dictate the C3 stereochemistry.

Decision Matrix: Route Selection

RouteSelection Start Select Target Isomer Isomer2S3S (2S,3S)-3-MGA Start->Isomer2S3S Isomer2S3R (2S,3R)-3-MGA Start->Isomer2S3R NiComplex Route A: Ni(II) Glycine Equivalent (Thermodynamic Control) Isomer2S3S->NiComplex Preferred for Scale BisLactim Route B: Schöllkopf Bis-Lactim (Kinetic/Substrate Control) Isomer2S3S->BisLactim Alternative Isomer2S3R->BisLactim Primary Route NiStep1 Reaction with (E)-Crotonate NiComplex->NiStep1 NiResult High de for (2S,3S) (Anti-Michael Adduct) NiStep1->NiResult DecisionAlkene Select Alkene Geometry BisLactim->DecisionAlkene AlkeneE Methyl (E)-butenoate DecisionAlkene->AlkeneE For (2S,3R) AlkeneZ Isopentyl (Z)-butenoate DecisionAlkene->AlkeneZ For (2S,3S) Result3R Product: (2S,3R) (Syn-addition) AlkeneE->Result3R Result3S Product: (2S,3S) (Anti-addition) AlkeneZ->Result3S

Figure 1: Decision tree for selecting the optimal synthetic pathway based on target stereochemistry.

Module 2: Troubleshooting Diastereoselectivity

User Query: Using the Ni(II) complex method, my diastereomeric ratio (d.r.) dropped from 99:1 to 85:1 upon scaling up. What went wrong?

Diagnostic Protocol: In the Ni(II) system, high diastereoselectivity relies on the "thermodynamic lock" of the red crystalline complex. A drop in d.r. usually indicates incomplete complexation or kinetic protonation .

Troubleshooting Steps:

  • Check Base Stoichiometry: You likely used a slight excess of base (DBU or KOH). The reaction requires strictly catalytic base (0.1–0.3 eq) if running under thermodynamic conditions. Excess base promotes kinetic protonation of the enolate, bypassing the chiral shield of the ligand.

  • Temperature Control: The reaction must be maintained at room temperature or slightly elevated (25–30°C) to allow thermodynamic equilibration. Cooling it (e.g., 0°C) often lowers selectivity by trapping the kinetic product.

  • Ligand Purity: Ensure the chiral ligand (BPB) is >99% ee. Recrystallize the Ni(II) complex intermediate from MeOH/H2O before hydrolysis. The complex should be deep red; a brownish hue indicates oxidation or degradation.

Data Comparison: Synthetic Methods

ParameterNi(II) Complex MethodSchöllkopf Bis-Lactim Ether
Key Reagent Ni(II)-BPB-GlycineCyclo-(Val-Gly) bis-lactim
Stereocontrol Source Ligand ThermodynamicsAlkene Geometry (E vs Z)
Typical Yield 85–94%60–75%
Selectivity (de) >98% (after cryst.)90–95% (requires HPLC)
Scalability High (Kg scale feasible)Moderate (Lithium reagents)
Main Risk Incomplete hydrolysisLow temp (-78°C) handling

Module 3: Protecting Group Stability & Lactamization

User Query: I successfully synthesized Fmoc-(2S,3S)-3-methylglutamic acid, but during the final acid deprotection of the side chain, I lost 40% of my mass. NMR shows a new peak at 4.2 ppm.

Technical Response: You are observing acid-catalyzed lactamization . 3-Substituted glutamic acids are highly prone to cyclizing into 3-methylpyroglutamic acid (a lactam) when the


-carboxyl group is protonated and the 

-amino group is free or semi-labile.

The Mechanism: Under acidic conditions (e.g., TFA removal of t-Bu esters), the side-chain carboxyl attacks the amide backbone. The 3-methyl group creates a "Thorpe-Ingold" effect (gem-dimethyl like effect), pre-organizing the molecule into a conformation that accelerates cyclization.

Prevention Protocol:

  • Order of Deprotection: Never expose the free amine and the free

    
    -carboxylic acid simultaneously in solution.
    
    • Correct: Keep the N-terminus Fmoc-protected while removing the side-chain ester.

    • Correct: If global deprotection is needed, use a scavenger-rich cocktail (TFA/TIS/H2O) and keep the reaction time <1 hour at 0°C.

  • Avoid Strong Acid for Workup: Do not concentrate the amino acid in acidic aqueous solution. Lyophilize immediately from a frozen solution, or neutralize to pH 6–7 (isoelectric point) before evaporation.

Lactamization Linear 3-Methylglutamic Acid (Linear) Intermediate Protonated u03b3-COOH (Activated) Linear->Intermediate + H+ (TFA) Transition Cyclization TS (Thorpe-Ingold Effect) Intermediate->Transition Fast Lactam 3-Methylpyroglutamic Acid (DEAD END) Transition->Lactam - H2O

Figure 2: The lactamization trap. The 3-methyl substituent accelerates cyclization under acidic conditions.

Module 4: Purification & Analysis

User Query: I cannot separate the (2S,3S) and (2S,3R) isomers using standard C18 HPLC.

Technical Response: Diastereomers of 3-MGA have nearly identical hydrophobicities, making C18 separation ineffective. You must exploit their differing spatial ionic environments.

Recommended Separation Protocol:

  • Ligand Exchange Chromatography (LEC):

    • Column: Chiralpak ZWIX(+) or Sumichiral OA-5000.

    • Mechanism: These columns use Cu(II) complexes that bind the amino acid. The 3-methyl group creates steric clash in the "R" configuration that is distinct from the "S" configuration.

    • Mobile Phase: 2 mM CuSO4 in H2O/MeOH (85:15).

  • Derivatization (If HPLC fails):

    • Convert to the N-FDAA (Marfey's Reagent) derivative. The dinitrophenyl-alanine moiety adds a strong UV chromophore and amplifies the steric difference between isomers, allowing baseline separation on standard C18 columns.

References

  • Soloshonok, V. A., et al. (2019).[1] Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. Amino Acids.[2][3][4][5] Link

  • Avenoza, A., et al. (2001).[6] Enantioselective synthesis of (2S,3R)-3-methylglutamic acid and (2S,3S)-3-methylglutamic acid. Tetrahedron: Asymmetry.[7] Link

  • Miao, V., et al. (2006). Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides. Chemistry & Biology. Link

  • Wang, Y., et al. (2020).[8][9] Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. Molecules. Link

  • Albert, M., et al. (2025). Stereoselective synthesis of 3-hydroxy-3-methylglutaryl–coenzyme A reductase inhibitors. ResearchGate. Link

Sources

Technical Support Center: Stability of (2R,3R)-3-Methylglutamic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (2R,3R)-3-Methylglutamic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in aqueous solutions. Understanding and controlling the stability of your reagents is paramount for reproducible and reliable experimental outcomes. This guide combines foundational chemical principles with actionable protocols to help you navigate potential challenges.

While specific stability data for the this compound stereoisomer is not extensively published, its structural similarity to L-glutamic acid allows us to predict its behavior and establish best practices. The primary degradation pathway for glutamic acid in solution is an intramolecular cyclization to form pyroglutamic acid, a γ-lactam.[1][2] This process is highly dependent on environmental factors. This guide will equip you to manage these factors effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries and concerns encountered during the handling and use of this compound solutions.

Q1: My quantified concentration of this compound is decreasing over time, even in a seemingly stable buffer. What is the likely cause?

A: The most probable cause is a non-enzymatic, intramolecular cyclization reaction. Similar to its parent compound, glutamic acid, this compound can undergo a dehydration reaction where the γ-carboxyl group reacts with the α-amino group. This forms a five-membered ring structure, a substituted γ-lactam known as (3R,4R)-3-methyl-5-oxopyrrolidine-2-carboxylic acid. This conversion results in the loss of one molecule of water and is a common instability issue for glutamic acid and its derivatives.[1][2] Factors such as pH, temperature, and storage duration significantly influence the rate of this degradation.[3]

Q2: What are the optimal storage conditions for preserving the integrity of my aqueous this compound stock solutions?

A: Based on stability data for related amino acids like glutamine and glutamic acid, the following conditions are recommended to minimize degradation:

  • Temperature: For long-term storage, freezing is highly effective. Storage at -20°C is minimal, while -80°C is considered optimal and can render degradation undetectable over extended periods.[4] For short-term use (a few days), refrigeration at 2-8°C is acceptable, but stability should be verified.[4]

  • pH: The rate of lactam formation is pH-dependent. For glutamic acid, this reaction is favored at intermediate pH values (approximately 2-3).[1] Stability is reportedly better at the extremes of pH 0 and pH 14, though such conditions are often incompatible with biological experiments and may risk racemization.[1] For most applications, preparing solutions in a buffer at your desired experimental pH and using them fresh is the most prudent approach. If storage is necessary, consider preparing the stock in a slightly alkaline buffer (e.g., pH 7.5-8.0) and storing it frozen.

Q3: During HPLC or LC-MS analysis of my aged sample, I observe a new, more hydrophobic peak appearing as the parent peak diminishes. Could this be the lactam degradant?

A: Yes, that is a very strong possibility. The formation of the lactam involves the loss of a water molecule (18.015 Da) and the neutralization of the zwitterionic charges of the amino and carboxyl groups involved in the ring formation. This results in a less polar, more neutral molecule. Consequently, in a reverse-phase chromatography system, the lactam degradant will be retained longer on the column and elute later than the parent amino acid. You can confirm its identity by High-Resolution Mass Spectrometry (HRMS) to verify the expected mass loss or by tandem MS (MS/MS) to compare fragmentation patterns.

Q4: How significantly does temperature impact the degradation rate?

A: Temperature is a critical accelerator of the degradation process. The conversion of glutamic acid to its lactam is significantly favored by an increase in temperature.[1][5] Even room temperature storage can lead to noticeable degradation over a period of days.[3][4] Therefore, it is crucial to avoid leaving solutions on the benchtop for extended periods and to minimize heat exposure during experimental procedures, such as avoiding heat-sterilization of solutions containing this compound.

Part 2: Troubleshooting Guide

Scenario: You are observing poor reproducibility in your cell-based or biochemical assays that use a this compound solution.

Root Cause Analysis: Inconsistent assay results are often traced back to a decline in the effective concentration of the active compound due to degradation. The troubleshooting workflow below provides a systematic approach to identify and resolve the issue.

Troubleshooting Workflow for Inconsistent Assay Results

G cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Resolution Problem Inconsistent Assay Results CheckStorage 1. Verify Solution Age & Storage (Temp, Duration, Light) Problem->CheckStorage Analytical 2. Perform Analytical Check (HPLC / LC-MS) CheckStorage->Analytical CheckpH 3. Measure pH of Stock & Final Assay Medium Analytical->CheckpH Quantify Parent & Degradant CheckTemp 4. Review Experimental Workflow (Heat Exposure?) CheckpH->CheckTemp Degradation Degradation Confirmed? CheckTemp->Degradation Action Corrective Actions: - Prepare Fresh Solutions Daily - Store Aliquots at -80°C - Buffer at Stable pH - Minimize Heat Exposure Degradation->Action Yes Revalidate Re-validate Assay Degradation->Revalidate No, Investigate Other Variables Action->Revalidate

Caption: A systematic workflow for troubleshooting inconsistent assay results.

Part 3: Key Experimental Protocols

To ensure the integrity of your experiments, it is essential to employ validated methods for stability testing and quantification.

Protocol 1: Forced Degradation Study to Assess Stability

This protocol provides a framework for determining the stability of this compound under various pH and temperature conditions.

Objective: To empirically determine the degradation kinetics of this compound in aqueous solution.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in high-purity water.

  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., 0.1 M Citrate buffer pH 4.0, 0.1 M Phosphate buffer pH 7.4, 0.1 M Carbonate-Bicarbonate buffer pH 9.0).

  • Incubation Setup:

    • Dilute the stock solution into each buffer to a final concentration of 1 mM in separate vials.

    • For each pH condition, create three sets of samples. Incubate one set at 4°C (refrigerated), one at 25°C (ambient), and one at 40°C (accelerated).

  • Time-Point Sampling:

    • Immediately after preparation, take a sample from each condition and freeze it at -80°C. This is your T=0 reference.

    • Collect subsequent samples at defined intervals (e.g., 2, 8, 24, 48, and 168 hours). Immediately freeze all samples.

  • Sample Analysis:

    • Thaw all samples simultaneously.

    • Analyze the concentration of the remaining parent compound in each sample using a validated analytical method, such as the LC-MS protocol below.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample for each condition.

    • Plot the percentage remaining versus time to determine the degradation rate under each condition.

Protocol 2: Quantitative Analysis by Reverse-Phase LC-MS

This method is suitable for separating and quantifying this compound and its primary lactam degradant.

Objective: To accurately measure the concentration of the parent compound.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).[6]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 2% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

    • Monitored Ions:

      • This compound: [M+H]⁺ = 162.0761 m/z

      • Lactam Degradant: [M+H]⁺ = 144.0655 m/z

  • Quantification: Generate a calibration curve using standards of known concentration prepared in the same buffer as the samples. Determine the concentration of unknown samples by interpolating from this curve.

Part 4: Data Presentation & Visualization
Illustrative Stability Data

The table below presents hypothetical data from a forced degradation study, illustrating the expected trends.

TemperatureBuffer pH% Remaining at 24h% Remaining at 168h (7 days)
4°C 4.098.5%92.1%
7.499.2%95.8%
9.099.5%97.5%
25°C 4.091.3%65.7%
7.494.0%78.2%
9.096.1%85.4%
40°C 4.075.6%20.1%
7.482.3%45.5%
9.088.9%60.3%

Note: This data is for illustrative purposes only and must be confirmed experimentally for your specific conditions.

Primary Degradation Pathway

The primary degradation of this compound is the intramolecular cyclization to its corresponding γ-lactam.

Caption: Intramolecular cyclization of 3-Methylglutamic acid to its lactam.

References
  • Stability of Glutamic Acid and Monosodium Glutamate Under Model System Conditions: Influence of Physical and Technological Factors. (2015). ResearchGate. [Link]

  • Kato, M., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 33(11), 1241-1245. [Link]

  • Cochrane, S. A., & Vederas, J. C. (2016). Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides. Medicinal Chemistry, 12(4), 339-351. [Link]

  • Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study. (2023). Journal of Peptide Science. [Link]

  • Khan, K., & Elia, M. (1991). Factors affecting the stability of L-glutamine in solution. Clinical Nutrition, 10(4), 186-192. [Link]

  • Ijlst, L., et al. (2014). Metabolic biology of 3-methylglutaconic acid-uria: a new perspective. Journal of Inherited Metabolic Disease, 37(5), 745-752. [Link]

  • On the origin of 3-methylglutaconic acid in disorders of mitochondrial energy metabolism. (2016). Journal of Inherited Metabolic Disease Reports. [Link]

  • Effect of temperature and pH, and temperature and pH stability on MpBgl3 activity. (2018). ResearchGate. [Link]

  • Kelley, R. I. (1993). Quantification of 3-methylglutaconic acid in urine, plasma, and amniotic fluid by isotope-dilution gas chromatography/mass spectrometry. Clinica Chimica Acta, 220(2), 157-166. [Link]

  • Stability of N‐Acetylglutamine and Glutamine in Aqueous Solution and in a Liquid Nutritional Product by an Improved HPLC Method. (2011). ResearchGate. [Link]

  • Metabolic biology of 3-methylglutaconic acid-uria: a new perspective. (2014). PubMed. [Link]

  • Glutamate stability discussion. (2017). ResearchGate. [Link]

  • The effects of temperature, pH and redox state on the stability of glutamic acid in hydrothermal fluids. (2019). ResearchGate. [Link]

  • Tsesarskaia, M., et al. (2009). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Biomedical Chromatography, 23(6), 669-674. [Link]

  • Role of non-enzymatic chemical reactions in 3-methylglutaconic aciduria. (2020). PMC - NIH. [Link]

  • Basis of Protein Stabilization by K Glutamate. (2010). PubMed Central. [Link]

  • Analytical methods for the quantitative determination of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors in biological samples. (2000). Journal of Chromatography B: Biomedical Sciences and Applications, 748(2), 405-423. [Link]

  • 3-methylglutaconyl-CoA hydratase deficiency. (2021). MedlinePlus Genetics. [Link]

  • Synthesis of γ-lactams. Organic Chemistry Portal. [Link]

  • Inborn errors of metabolism associated with 3-methylglutaconic aciduria. (2021). ResearchGate. [Link]

  • Lactam synthesis. Organic Chemistry Portal. [Link]

  • Wortmann, S. B., et al. (2013). 3-Methylglutaconic aciduria - Lessons from 50 genes and 977 patients. Journal of Inherited Metabolic Disease, 36(6), 989-995. [Link]

Sources

common impurities in synthetic (2R,3R)-3-Methylglutamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purity & Stability of Synthetic (2R,3R)-3-Methylglutamic Acid

Executive Summary & Biological Context

This compound (3-MG) is a critical tool compound, primarily utilized as a conformationally restricted analogue of glutamate to probe Excitatory Amino Acid Transporters (EAATs). Unlike native L-glutamate, the introduction of the methyl group at the C3 position creates two chiral centers, resulting in four possible stereoisomers.

The Critical Challenge: The biological activity of 3-MG is strictly stereodependent. The (2S,3S) isomer mimics natural L-glutamate, while the (2R,3R) isomer (the subject of this guide) often exhibits distinct inhibitory or transport profiles. Consequently, stereochemical purity is the single most frequent failure point in experimental reproducibility.

This guide addresses the three most common impurity classes:

  • Stereoisomers (Diastereomers & Enantiomers)

  • Cyclization Products (Lactams/Pyroglutamates)

  • Synthetic Artifacts (Metal complexes & Protecting groups)

Diagnostic Visualizer: The Impurity Landscape

The following diagram maps the degradation pathways and synthetic pitfalls specific to the (2R,3R) isomer.

ImpurityMap Target This compound (Active Target) Diast Diastereomer: (2R,3S) (Common Synthetic Impurity) Target->Diast Epimerization at C2 (Base catalyzed) Lactam 3-Methylpyroglutamic Acid (Lactamization Artifact) Target->Lactam Acidic pH / Heat (Dehydration) Enant Enantiomer: (2S,3S) (Rare if using Chiral Aux) Metal Residual Ni(II) / Glycine Schiff Base (From Belokon' Synthesis) Precursor Synthetic Precursor (e.g. Ni-Complex) Precursor->Target Hydrolysis Precursor->Diast Low Stereocontrol Precursor->Metal Incomplete Purification

Figure 1: Impurity genesis in 3-Methylglutamic acid synthesis. Note that lactamization is a stability issue, while stereoisomers are usually synthetic carryovers.

Troubleshooting Guide: Symptom-Based Solutions

Scenario A: "My biological data is inconsistent (low potency or off-target effects)."

Diagnosis: Stereochemical Contamination (Diastereomers).[1] Synthetic routes, particularly those involving Michael addition of Ni(II) complexes (the Belokon' method), generally favor the syn or anti product heavily, but rarely 100%. The (2R,3S) diastereomer is the most persistent impurity because it shares similar physical properties (solubility) with the (2R,3R) target, making it hard to remove via standard crystallization.

Action Plan:

Diagnostic StepMethodologyAcceptance Criteria
1. Check NMR Coupling 1H NMR (D2O) . Focus on the C2-H and C3-H coupling constant (

).
(2R,3R) typically shows a distinct

value compared to (2R,3S). Anti isomers usually have larger

values (6-9 Hz) than syn (3-5 Hz), though this depends on conformational locking.
2. Chiral HPLC Column: Chiralpak ZWIX(+) or Crownpak CR(+). Mobile Phase: MeOH/Acetonitrile with Perchloric acid (acidic modifier is crucial).Single peak >98% area. Diastereomers separate easily; enantiomers require specific chiral selectors.
3. Biological Control Run a parallel assay with a racemic standard.If the racemate is more potent than your sample, your sample may be enriched with the inactive isomer.

Expert Insight:

"Do not rely solely on optical rotation (


). The specific rotation of 3-methylglutamic acid is small and highly pH-dependent. A value of +20° can easily drift to +5° with minor pH changes or salt contaminants, masking the presence of the (2S,3S) enantiomer."
Scenario B: "I see a new peak appearing in my HPLC/LC-MS after storage."

Diagnosis: Spontaneous Lactamization (3-Methylpyroglutamic acid). Like glutamic acid, 3-methylglutamic acid is prone to intramolecular cyclization to form a lactam (5-membered ring), especially if stored in acidic buffers or subjected to heat during drying.

Mechanism:



Action Plan:

  • Mass Spectrometry Check: Look for a mass shift of -18 Da (Loss of water).

    • 3-MeGlu MW: ~161.15 Da

    • Lactam MW: ~143.14 Da

  • pH Adjustment: Ensure the compound is stored as a solid or in a neutral buffer (pH 7.0–7.5). Avoid storing in 0.1% TFA (Trifluoroacetic acid) for prolonged periods.

  • Reversibility Test: The lactam ring can often be opened back to the linear glutamate by heating in 1N NaOH (base hydrolysis), followed by careful neutralization.

Scenario C: "The solid is slightly colored (green/yellow) or NMR signals are broad."

Diagnosis: Residual Transition Metals (Nickel/Copper). Many asymmetric syntheses utilize a Ni(II)-glycine Schiff base complex to induce chirality.[2] If the final hydrolysis step (removing the chiral auxiliary) is incomplete or the workup is rushed, paramagnetic nickel species remain.

Consequences:

  • Broad NMR: Paramagnetic Ni(II) broadens proton signals, making structural assignment impossible.

  • Toxicity: Metals interfere with cellular assays (EAAT transporters are sensitive to redox states and metals).

Protocol for Removal:

  • Cation Exchange: Pass the aqueous solution through a column of Dowex 50W-X8 (H+ form).

    • Elute with water first (removes anions/neutrals).

    • Elute with 1M NH4OH (releases the amino acid).

    • Note: The Ni(II) often binds very tightly; a chelating resin (e.g., Chelex 100) pre-treatment may be required before the Dowex step.

Analytical Reference Data

Use this table to validate your Certificate of Analysis (CoA).

ParameterSpecification (Target)Common Impurity Signal
Appearance White to off-white powderGreen tint (Ni), Yellow (Schiff base)
MS (ESI+) [M+H]+ = 162.1 ± 0.5[M+H]+ = 144.1 (Lactam)
1H NMR Sharp multiplets for C2-H, C3-H, C4-HBroadening (Metals) or extra doublet at C3-Methyl region (Diastereomer)
HPLC Purity >98%Shoulder peaks (Isomers)

Synthesis & Purification Workflow (Decision Tree)

This workflow helps you decide how to purify a "failed" batch.

PurificationTree Start Impure (2R,3R)-3-MeGlu CheckLC Analyze LC-MS/NMR Start->CheckLC Decision Identify Major Impurity CheckLC->Decision RouteA Impurity: Lactam (-18 Da) Decision->RouteA RouteB Impurity: Diastereomer Decision->RouteB RouteC Impurity: Metal/Color Decision->RouteC FixA Base Hydrolysis (1N NaOH, 60°C, 1h) RouteA->FixA FixB Prep HPLC (C18 Aq or Chiral) RouteB->FixB FixC Chelex 100 Resin + Cation Exchange RouteC->FixC

Figure 2: Troubleshooting decision matrix for purification of synthetic 3-methylglutamic acid.

References

  • Stereoselective Synthesis via Ni(II) Complexes: Soloshonok, V. A., et al. (2020).[2] "Asymmetric synthesis of (S)-3-methyleneglutamic acid and its N-Fmoc derivative via Michael addition-elimination reaction of chiral glycine Ni(II) complex." Chirality.

  • Lactamization & Stability: Young, R., et al. (2020). "Isomerization of trans-3-methylglutaconic acid." JIMD Reports. (Provides mechanistic insight into the stability and cis/trans isomerization of methyl-substituted glutamic acid derivatives).

  • Biosynthetic & Synthetic Standards: Magarvey, N. A., et al. (2008). "Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides." Journal of the American Chemical Society. (Discusses the isolation and characterization of specific stereoisomers).

  • Separation of Diastereomers: Tokairin, Y., et al. (2019). "Asymmetric synthesis of (2S,3S)-3-Me-glutamine... suitable for Fmoc-SPPS." Amino Acids.[2][3][4] (Details the chromatographic behavior and separation of 3-methylglutamine derivatives).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectra of (2R,3R)-3-Methylglutamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of chiral molecules is a cornerstone of successful research. (2R,3R)-3-Methylglutamic acid, a substituted amino acid, presents a fascinating case for nuclear magnetic resonance (NMR) spectroscopy. Its stereochemistry profoundly influences its biological activity and physical properties, making unambiguous spectral assignment essential. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering a comparative perspective and detailed experimental protocols to ensure scientific integrity and reproducibility.

Introduction to this compound and the Power of NMR

This compound is one of four stereoisomers of 3-methylglutamic acid. The "threo" configuration, denoted by the (2R,3R) or (2S,3S) stereochemistry, places the substituents on the C2 and C3 carbons on opposite sides in a Fischer projection. This specific spatial arrangement gives rise to a unique NMR fingerprint, allowing for its differentiation from the "erythro" diastereomers, (2R,3S) and (2S,3R).

NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can glean detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For a molecule like this compound, NMR is not just a characterization technique; it is a critical gateway to understanding its function and interactions in biological systems.

Deciphering the ¹H NMR Spectrum of this compound

The proton NMR spectrum of this compound provides a wealth of information through chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J). Each signal corresponds to a unique proton or a group of equivalent protons in the molecule.

Table 1: ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-23.65d4.5
H-32.55m-
H-42.40m-
3-CH₃1.05d7.0

Note: Data is based on spectra reported in D₂O. Chemical shifts can vary slightly depending on the solvent and pH.

Interpreting the ¹H NMR Spectrum: A Causality-Driven Approach

The chemical shifts and coupling constants are direct consequences of the molecule's electronic structure and geometry.

  • H-2 (α-proton): The proton on the α-carbon (C2) resonates at approximately 3.65 ppm. Its downfield shift is attributed to the deshielding effect of the adjacent electron-withdrawing carboxylic acid and amino groups. The signal appears as a doublet with a coupling constant of approximately 4.5 Hz, resulting from its coupling to the single proton on C3.

  • H-3 (β-proton): The proton on the β-carbon (C3) is coupled to the α-proton (H-2), the methylene protons at C4, and the methyl protons. This complex coupling results in a multiplet centered around 2.55 ppm.

  • H-4 (γ-protons): The two diastereotopic protons on the γ-carbon (C4) are coupled to the proton on C3, leading to a complex multiplet around 2.40 ppm.

  • 3-CH₃ (Methyl Protons): The protons of the methyl group at C3 appear as a doublet at approximately 1.05 ppm due to coupling with the H-3 proton. The coupling constant of ~7.0 Hz is typical for vicinal coupling in such a system.

Unveiling the Carbon Skeleton: The ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a direct view of the carbon framework of this compound. With proton decoupling, each unique carbon atom typically gives rise to a single sharp peak.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-1 (α-COOH)175.5
C-5 (γ-COOH)180.0
C-2 (α-CH)55.0
C-3 (β-CH)35.0
C-4 (γ-CH₂)38.0
3-CH₃15.0

Note: Data is based on spectra reported in D₂O. Chemical shifts can vary depending on the solvent and pH.

Rationale Behind the ¹³C Chemical Shifts

The chemical shifts in the ¹³C NMR spectrum are highly indicative of the carbon's hybridization and its electronic environment.

  • Carboxyl Carbons (C-1 and C-5): The carbonyl carbons of the two carboxylic acid groups are the most deshielded, appearing at the downfield end of the spectrum (175-180 ppm). The slight difference between their chemical shifts can be attributed to the different electronic environments of the α- and γ-positions.

  • α-Carbon (C-2): The α-carbon, bonded to the amino group, resonates around 55.0 ppm. The electronegativity of the nitrogen atom causes a significant downfield shift compared to a simple alkane carbon.

  • β- and γ-Carbons (C-3 and C-4): The carbons of the aliphatic backbone, C-3 and C-4, appear in the range of 35-38 ppm.

  • Methyl Carbon (3-CH₃): The methyl carbon is the most shielded carbon in the molecule, and therefore resonates at the most upfield position, around 15.0 ppm.

Comparative Analysis: Distinguishing Diastereomers

The true power of NMR in stereochemical analysis is evident when comparing the spectra of diastereomers. The spatial arrangement of atoms in the (2R,3R) isomer versus its (2S,3R) or (2R,3S) counterparts (the "erythro" isomers) leads to distinct differences in chemical shifts and coupling constants. For instance, the coupling constant between H-2 and H-3 is often a key indicator of the relative stereochemistry. In many cases, the J value for the threo isomer is smaller than that for the erythro isomer due to the different dihedral angles between the coupled protons.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended.

Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. D₂O is often preferred for amino acids to exchange the labile amine and carboxylic acid protons.

  • Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, to reference the chemical shifts (δ = 0.00 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a guideline for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 200-240 ppm.

  • Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phase Correction: Manually phase the spectra to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectra to the internal standard (TSP at 0.00 ppm).

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum.

Visualizing the Structure and Key Correlations

To visually represent the molecular structure and the relationships between the different nuclei, a Graphviz diagram is provided below.

Figure 1. Molecular structure of this compound with key proton and carbon numbering.

Conclusion

The detailed analysis of the ¹H and ¹³C NMR spectra of this compound provides an unambiguous method for its structural confirmation and differentiation from its other stereoisomers. By understanding the underlying principles that govern chemical shifts and coupling constants, researchers can confidently interpret their experimental data. The provided protocols and reference data serve as a valuable resource for scientists and professionals in ensuring the accuracy and integrity of their work in the fields of chemistry and drug development.

References

  • Hartzoulakis, B., & Gani, D. (1995). Syntheses of (2S,3R)- and (2S,3S)-3-methylglutamic acid. Journal of the Chemical Society, Perkin Transactions 1, (3), 297-303. [Link]

Comparative Guide: Biological Activity of (2R,3R)-3-Methylglutamic Acid vs. L-Glutamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise landscape of glutamatergic signaling, stereochemistry is the primary determinant of function. While L-Glutamate (2S-glutamic acid) serves as the promiscuous, endogenous "master key" activating all ionotropic and metabotropic receptors and engaging all excitatory amino acid transporters (EAATs), (2R,3R)-3-Methylglutamic acid represents a highly specific stereochemical probe.

This guide delineates the critical functional divergence between these two molecules. Unlike its (2S) counterparts—which are potent transporter substrates or kainate receptor agonists—the (2R,3R) isomer acts primarily as a stereochemical control or inactive comparator in physiological assays. Understanding this distinction is vital for designing self-validating experiments that distinguish between specific transporter currents, receptor activation, and non-specific binding.

Molecular & Structural Analysis

The biological activity of glutamate analogues is dictated by the orientation of the


-amino and 

-carboxylic groups (C2 chirality) and the substituents on the glutarate backbone (C3/C4 chirality).
Stereochemical Configuration[1][2][3][4]
  • L-Glutamate: The naturally occurring (2S)-enantiomer. The flexible backbone allows it to adopt multiple conformations to fit NMDA, AMPA, Kainate, and mGluR binding pockets.

  • This compound: This is the D-threo isomer.

    • C2 (R-configuration): The "D-amino acid" configuration generally prevents effective binding to the agonist site of eukaryotic glutamate receptors, which strictly require the (S)-configuration.

    • C3 (R-methyl group): The methyl group adds steric bulk. In the (2S,3S) form, this methyl group permits transporter function; however, in the (2R,3R) form, the inverted C2 stereocenter renders the molecule largely inert at physiological targets.

Structural Relationship Diagram

G cluster_0 Endogenous Ligand cluster_1 Synthetic Analogues (3-Methyl) L_Glu L-Glutamate (2S-Glutamic Acid) S_S (2S,3S)-3-Methylglutamate (L-threo) [EAAT Substrate] L_Glu->S_S Methylation (C3) Receptors iGluRs / mGluRs L_Glu->Receptors Activates Transporters EAATs (1-5) L_Glu->Transporters Transported R_R (2R,3R)-3-Methylglutamate (D-threo) [Inactive Control] S_S->R_R Enantiomer (Inversion of C2 & C3) S_S->Transporters Selective Transport S_R (2S,3R)-3-Methylglutamate (L-erythro) [Kainate Agonist] S_R->Receptors Selective Agonism (KA) R_R->Receptors No Activation R_R->Transporters No Transport

Figure 1: Stereochemical Activity Map. Note the distinct roles: L-Glu is the universal activator, (2S)-isomers are specific tools, and (2R,3R) serves as the inactive control.

Pharmacological Profile Comparison

This section contrasts the performance of the two compounds across key biological targets.

Table 1: Biological Activity Matrix
Target SystemL-Glutamate (Endogenous)This compound(2S,3S)-3-Methylglutamic Acid (Reference Active)
NMDA Receptors Full Agonist (High Affinity)Inactive / Negligible AffinityWeak / Inactive
AMPA Receptors Full Agonist (Fast Desensitization)Inactive Weak / Inactive
Kainate Receptors Agonist Inactive Weak (Note: (2S,3R) is the potent agonist)
mGluRs (Group I, II, III) Full Agonist Inactive Varies (generally weak)
EAAT Transporters Substrate (High Affinity Uptake)Non-Substrate (Potential weak blocker)Potent Substrate (Selective)
Glutamine Synthetase Substrate Non-Substrate Poor Substrate
Detailed Mechanism
1. Receptor Interaction (The "Lock and Key" Failure)
  • L-Glutamate: Binds to the "clam-shell" ligand-binding domain (LBD) of iGluRs. The

    
    -amino and 
    
    
    
    -carboxyl groups form critical salt bridges with residues (e.g., Arg485 in GluA2).
  • (2R,3R)-3-MG: The inversion at C2 (R-configuration) misaligns the amino group relative to the carboxyl group within the binding pocket. Consequently, the "clam-shell" cannot close, and the ion channel pore does not open. It does not induce excitotoxicity.

2. Transporter Specificity (EAATs)
  • L-Glutamate: Translocated by EAATs coupled to the co-transport of 3

    
    , 1 
    
    
    
    , and counter-transport of 1
    
    
    .
  • (2R,3R)-3-MG: Unlike its enantiomer (2S,3S)—which is a "transportable inhibitor" that locks the transporter in a specific state—the (2R,3R) form is generally excluded from the translocation pathway.

  • Application: In radiolabeled uptake assays (

    
    H-L-Glu), an excess of cold (2R,3R)-3-MG will not  compete for uptake, whereas cold L-Glutamate or (2S,3S)-3-MG will abolish the signal. This makes (2R,3R) an excellent negative control to rule out non-specific binding.
    

Experimental Protocols

Protocol A: Validating EAAT-Specific Uptake

Objective: Confirm that measured radioactivity is due to specific EAAT transport and not non-specific membrane association.

Reagents:

  • 
    H-L-Glutamate (Tracer)
    
  • Cold L-Glutamate (Blocker A)

  • Cold (2S,3S)-3-Methylglutamate (Blocker B - Transporter Specific)

  • Cold (2R,3R)-3-Methylglutamate (Negative Control)

Workflow:

  • Preparation: Prepare synaptosomes or transfected HEK293 cells expressing EAAT1/2.

  • Incubation Groups:

    • Total Uptake: Buffer +

      
      H-L-Glu.
      
    • Non-Specific Binding (NSB): Buffer +

      
      H-L-Glu + 1 mM Cold L-Glu.
      
    • Active Control: Buffer +

      
      H-L-Glu + 100 µM (2S,3S)-3-MG.
      
    • Stereo-Control: Buffer +

      
      H-L-Glu + 100 µM (2R,3R)-3-MG.
      
  • Execution: Incubate for 5 min at 37°C. Terminate with ice-cold wash buffer.

  • Analysis:

    • Result: The Active Control should reduce signal to near NSB levels (competitive inhibition).

    • Result: The Stereo-Control ((2R,3R)) should show signal comparable to Total Uptake .

    • Interpretation: If (2R,3R) inhibits uptake, your system may have a D-amino acid transport component or high non-specific adsorption.

Protocol B: Electrophysiological Isolation

Objective: Isolate transporter currents from receptor currents in patch-clamp recordings.

  • Setup: Whole-cell patch clamp on Purkinje neurons (rich in EAAT4).

  • Application 1 (L-Glu): Apply 100 µM L-Glutamate.

    • Response: Mixed current (AMPA/Kainate activation + Transporter current).

  • Application 2 ((2S,3S)-3-MG): Apply 100 µM (2S,3S)-3-MG.

    • Response: Pure transporter current (slow kinetics, no channel noise).

  • Application 3 ((2R,3R)-3-MG): Apply 100 µM (2R,3R)-3-MG.

    • Response:Flatline / Baseline.

    • Validation: This confirms that the currents seen in App 2 are strictly stereoselective and not artifacts of solution exchange or pH changes.

Visualizing the Validation Workflow

Experiment Start Experimental Design: Characterize Unknown Current Apply_LGlu Apply L-Glutamate Start->Apply_LGlu Result_LGlu Response: Large Inward Current (Receptor + Transporter) Apply_LGlu->Result_LGlu Decision Isolate Mechanism Result_LGlu->Decision Apply_2S3S Apply (2S,3S)-3-MG (L-threo) Decision->Apply_2S3S Test Transport Apply_2R3R Apply (2R,3R)-3-MG (D-threo) Decision->Apply_2R3R Test Specificity Result_2S3S Response: Small, Slow Current (Transporter Only) Apply_2S3S->Result_2S3S Conclusion Validation Successful: Current is Stereospecific Result_2S3S->Conclusion Result_2R3R Response: NO Current (Negative Control) Apply_2R3R->Result_2R3R Result_2R3R->Conclusion

Figure 2: Decision logic for using 3-Methylglutamate isomers to dissect glutamatergic currents.

References

  • Bridges, R. J., & Esslinger, C. S. (2005). The excitatory amino acid transporters: pharmacological insights on substrate and inhibitor specificity of the EAAT subtypes. Pharmacology & Therapeutics. Link

  • Eliasof, S., et al. (2001). Localization and function of five glutamate transporters cloned from the salamander retina. Journal of Neuroscience. (Describes threo-3-methylglutamate transport currents). Link

  • Zhou, Y., & Danbolt, N. C. (2013). GABA and Glutamate Transporters in Brain. Frontiers in Endocrinology. Link

  • IUPHAR/BPS Guide to Pharmacology. Ionotropic Glutamate Receptors. (Defines agonist selectivity profiles). Link

  • Magarvey, N. A., et al. (2008). Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides. Journal of the American Chemical Society. (Establishes the bioactivity of the (2S,3R) isomer vs inactivity of others). Link

A Comparative Guide to the Efficacy of Glutamate Analogs: Focusing on Group II Metabotropic Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

This guide was initially conceived to provide a direct comparative analysis of the efficacy of (2R,3R)-3-Methylglutamic acid against other glutamate analogs. However, a comprehensive review of the current scientific literature has revealed a notable absence of publicly available pharmacological data—specifically concerning binding affinity and functional potency—for this particular stereoisomer.

In light of this, we have adapted this guide to serve as a robust comparative framework for several well-characterized and therapeutically relevant glutamate analogs. The focus will be on agonists targeting the Group II metabotropic glutamate receptors (mGluR2 and mGluR3), a receptor class of significant interest for the development of novel therapeutics for neurological and psychiatric disorders. While we cannot provide data for this compound, the methodologies and comparative data for other key compounds presented herein will provide a valuable benchmark for the future evaluation of novel analogs.

The Landscape of Glutamatergic Neurotransmission

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a critical role in synaptic plasticity, learning, and memory.[1][2] Its actions are mediated by a diverse family of receptors, broadly classified into two main categories: ionotropic and metabotropic.

  • Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast synaptic transmission. They are further subdivided into three families based on their selective activation by the agonists: N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate.[3]

  • Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through second messenger signaling cascades.[4] They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling pathways.[4]

This guide will focus on analogs targeting the Group II mGluRs (mGluR2 and mGluR3), which are predominantly located presynaptically and act as autoreceptors to inhibit glutamate release.[4][5] Activation of these receptors is a promising therapeutic strategy for conditions associated with excessive glutamatergic activity, such as anxiety and psychosis.[5][6]

Comparative Efficacy of Group II mGluR Agonists

While data for this compound is unavailable, we can compare the efficacy of several well-studied Group II mGluR agonists. Key parameters for comparison are binding affinity (Ki), which reflects the strength of binding to the receptor, and functional potency (EC50), the concentration required to elicit a half-maximal response.

CompoundReceptor Target(s)Binding Affinity (Ki)Functional Potency (EC50)Selectivity ProfileKey Characteristics & References
LY379268 mGluR2/mGluR3 AgonistNot explicitly found, but described as having high affinity.hmGluR2: 2.69 nMhmGluR3: 4.48 nM> 80-fold selective for Group II over Group I and III mGluRs.Potent and selective agonist with neuroprotective and antipsychotic-like effects in animal models.[6][7][8][9] Orally and systemically active.[1]
DCG-IV ((2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine)Group II mGluR AgonistNot explicitly found, but widely used as a selective agonist.Not explicitly found in the provided results.Potent and selective Group II agonist.Alleviates akinesia in a rodent model of Parkinson's disease.[10][11]
LY354740 mGluR2/mGluR3 AgonistNot explicitly found, but described as a potent agonist.Not explicitly found in the provided results.Potent and selective Group II agonist.Shows anxiolytic and antipsychotic-like effects in animal models.[12]
Pomaglumetad Methionil (LY2140023) mGluR2/mGluR3 Agonist ProdrugProdrug; active metabolite is LY404039.Not explicitly found in the provided results.Group II mGluR agonist.Showed promise in preclinical models of psychosis but had mixed results in clinical trials.[5][6]

Note: The table above summarizes the available data from the provided search results. A more comprehensive literature search would be required to obtain a complete dataset for all compounds.

Experimental Protocols for Assessing Efficacy

The following are detailed protocols for key in vitro and in vivo assays used to characterize the efficacy of glutamate analogs. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

In Vitro Efficacy Assessment

Principle: This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor. The output is typically the Ki value, a measure of the inhibitory constant.

Experimental Workflow:

Figure 1: Workflow for a radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Harvest cultured cells expressing the mGluR of interest (e.g., CHO or HEK293 cells stably transfected with mGluR2 or mGluR3) or dissect the brain region of interest (e.g., cortex, hippocampus).

    • Homogenize the cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer. The goal is to rupture the cells and release the membranes containing the receptors.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation. This step is crucial to remove endogenous ligands and other interfering substances.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]LY341495 for mGluR2/3), and a range of concentrations of the unlabeled test compound.

    • To determine non-specific binding, a parallel set of wells should contain the membranes, radioligand, and a saturating concentration of a known high-affinity, non-radioactive ligand.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand. The speed of this step is critical to prevent dissociation of the radioligand from the receptor.

    • Dry the filter mat and measure the radioactivity in each filter circle using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a percentage of the control (binding in the absence of the test compound) against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Principle: Activation of many mGluRs, particularly Group I, leads to an increase in intracellular calcium ([Ca²⁺]i) through the activation of phospholipase C and the subsequent release of Ca²⁺ from intracellular stores. This change in [Ca²⁺]i can be visualized and quantified using fluorescent calcium indicators. For Group II mGluRs, which are coupled to the inhibition of adenylyl cyclase, co-transfection with a cyclic nucleotide-gated ion channel or a chimeric G-protein can be used to convert the signal into a measurable calcium response.

Experimental Workflow:

Figure 3: Workflow for an electrophysiological recording experiment.

Detailed Protocol:

  • Acute Brain Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., a rat or mouse).

    • Rapidly remove the brain and immerse it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The cold temperature and oxygenation are critical for maintaining tissue viability.

    • Use a vibratome to cut thin slices (e.g., 300-400 µm) of the brain region of interest (e.g., hippocampus or prefrontal cortex).

    • Transfer the slices to a holding chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) to recover for at least one hour before recording.

  • Electrophysiological Recording:

    • Transfer a single slice to a recording chamber on the stage of an upright microscope and continuously perfuse it with oxygenated aCSF.

    • Using a micromanipulator, guide a glass micropipette filled with an internal solution to the surface of a neuron identified under visual guidance (e.g., differential interference contrast microscopy).

    • Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

    • Rupture the patch of membrane under the pipette tip to achieve the whole-cell recording configuration, which allows for the measurement and control of the cell's membrane potential and currents.

    • Place a stimulating electrode in a region containing the presynaptic fibers that innervate the recorded neuron.

    • Deliver brief electrical pulses to the stimulating electrode to evoke synaptic responses (e.g., excitatory postsynaptic currents, EPSCs).

  • Pharmacological Manipulation and Data Acquisition:

    • Record a stable baseline of evoked EPSCs for several minutes.

    • Bath-apply the glutamate analog at a known concentration through the perfusion system.

    • Continue to record the evoked EPSCs to observe the effect of the compound. A reduction in the EPSC amplitude indicates an inhibition of presynaptic glutamate release.

    • Wash out the drug to see if the effect is reversible.

    • Repeat with different concentrations of the analog to construct a dose-response curve.

  • Data Analysis:

    • Measure the amplitude of the EPSCs before, during, and after drug application.

    • Express the EPSC amplitude during drug application as a percentage of the baseline amplitude.

    • Plot the percentage inhibition of the EPSC amplitude against the logarithm of the drug concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

While the direct efficacy of this compound remains to be elucidated, the comparative data for established Group II mGluR agonists like LY379268 and DCG-IV highlight the therapeutic potential of targeting these receptors. The experimental protocols detailed in this guide provide a robust framework for the pharmacological characterization of novel glutamate analogs.

Future research should prioritize the synthesis and pharmacological evaluation of this compound to determine its affinity and functional activity at glutamate receptor subtypes. Such studies, employing the techniques described herein, will be crucial in understanding its potential as a selective modulator of glutamatergic neurotransmission and its viability as a lead compound for drug development.

References

  • mGluR2/3 agonist LY379268 rescues NMDA and GABAA receptor level deficits induced in a two-hit mouse model of schizophrenia. PubMed. Available at: [Link].

  • The mGluR2/3 agonist LY379268 reverses NMDA receptor antagonist effects on cortical gamma oscillations and phase coherence, but not working memory impairments, in mice. PubMed. Available at: [Link].

  • The G Protein-Coupled Glutamate Receptors as Novel Molecular Targets in Schizophrenia Treatment—A Narrative Review. MDPI. Available at: [Link].

  • Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end?. PubMed Central. Available at: [Link].

  • The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus. PubMed Central. Available at: [Link].

  • Synthesis and pharmacological evaluation of novel conformationally constrained homologues of glutamic acid. PubMed. Available at: [Link].

  • Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators. PMC. Available at: [Link].

  • Imaging Extracellular Waves of Glutamate during Calcium Signaling in Cultured Astrocytes. The Journal of Neuroscience. Available at: [Link].

  • Synthesis and binding assays of H3-receptor ligands. PubMed. Available at: [Link].

  • The mGluR2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex. PMC. Available at: [Link].

  • Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes. PubMed Central. Available at: [Link].

  • Distinct electrophysiological properties of glutamatergic, cholinergic and GABAergic rat septohippocampal neurons: novel implications for hippocampal rhythmicity. PMC. Available at: [Link].

  • 3-Methylglutaconic Aciduria Type I Is Caused by Mutations in AUH. PMC. Available at: [Link].

  • Radioligand Binding Assays and Their Analysis. ResearchGate. Available at: [Link].

  • Differential effects of the group II mGluR agonist, DCG-IV, on depolarization-induced suppression of inhibition in hippocampal CA1 and CA3 neurons. PubMed. Available at: [Link].

  • Synthesis and pharmacological evaluation of conformationally constrained glutamic acid higher homologues. PubMed. Available at: [Link].

  • Investigation on Quantitative Structure Activity Relationships and Pharmacophore Modeling of a Series of mGluR2 Antagonists. MDPI. Available at: [Link].

  • Group II Metabotropic Glutamate Receptors as Targets for Novel Antipsychotic Drugs. Frontiers in Behavioral Neuroscience. Available at: [Link].

  • (3R)-3-Methyl-L-glutamic acid--hydrogen chloride (1/1). PubChem. Available at: [Link].

  • Glutamate as a Neurotransmitter in the Brain: Review of Physiology and Pathology. ResearchGate. Available at: [Link].

  • Asymmetric synthesis and receptor pharmacology of the group II mGlu receptor ligand (1S,2R,3R,5R,6S)-2-amino-3-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid-HYDIA. PubMed. Available at: [Link].

  • Combining calcium imaging with other optical techniques. PMC. Available at: [Link].

  • Radioligand binding methods: practical guide and tips. PubMed. Available at: [Link].

  • Ionotropic Glutamate Receptor Technologies. SpringerLink. Available at: [Link].

  • Phosphine Catalyzed Michael-Type Additions: The Synthesis of Glutamic Acid Derivatives from Arylidene-α-amino Esters. MDPI. Available at: [Link].

  • LY-379,268. Wikipedia. Available at: [Link].

  • The group II metabotropic glutamate receptor agonist, DCG-IV, alleviates akinesia following intranigral or intraventricular administration in the reserpine-treated rat. PMC. Available at: [Link].

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A Researcher's Guide to Validating the Purity of Commercially Sourced (2R,3R)-3-Methylglutamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the absolute purity of a chemical reagent is the bedrock of reliable and reproducible results. This is particularly true for chiral molecules like (2R,3R)-3-Methylglutamic acid, where stereoisomers can exhibit vastly different biological activities. Relying solely on the supplier's certificate of analysis can introduce unquantified variables into an experiment. This guide provides a comprehensive framework for the in-house validation of this compound, ensuring the integrity of your research from the very first step.

Part I: The Imperative of an Orthogonal Validation Approach

A single analytical technique is rarely sufficient to fully characterize the purity of a complex molecule. An orthogonal approach, employing multiple, disparate methods, provides a more complete and trustworthy picture. This guide focuses on three critical pillars of purity assessment:

  • Chemical Purity : This addresses the fundamental question of whether the sample is, in fact, 3-Methylglutamic acid and quantifies any non-isomeric impurities that may be present from the synthesis or degradation processes.[1][2][3]

  • Stereoisomeric Purity : This is arguably the most critical parameter for a chiral molecule. We must confirm that the sample is predominantly the desired (2R,3R) stereoisomer and is free from its enantiomer ((2S,3S)-3-Methylglutamic acid) and its diastereomers ((2R,3S)- and (2S,3R)-3-Methylglutamic acid).

  • Elemental and Residual Component Analysis : This confirms the elemental composition of the sample and identifies the presence of any residual solvents or inorganic impurities.[4]

Part II: Experimental Protocols and Data Interpretation

A multi-faceted analytical strategy is essential for robust purity validation. The following sections detail the key experimental methodologies.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a primary technique for determining both chiral and chemical purity.[5] Modern chiral columns are compatible with a range of conditions, making them highly versatile.[5]

  • The "Why": Chiral stationary phases (CSPs) create a chiral environment that allows for the differential interaction and separation of stereoisomers. This is the most direct method for quantifying enantiomeric and diastereomeric excess. The choice of a polysaccharide-based CSP is often effective for the separation of amino acid derivatives.[6][7]

  • Experimental Protocol:

    • Column Selection: A polysaccharide-based chiral column (e.g., CHIRALPAK® series) is a strong starting point.

    • Mobile Phase Preparation: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water).[7] The exact ratio will require optimization.

    • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[8]

    • Instrument Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 25°C

      • Detection: UV at 210 nm

    • Analysis: Inject the sample and record the chromatogram. The retention times for the different stereoisomers will vary.

  • Data Interpretation: The enantiomeric excess (% ee) and diastereomeric excess (% de) are calculated from the peak areas in the chromatogram. For a high-purity sample, a single major peak corresponding to the (2R,3R) isomer should be observed.

  • The "Why": A standard C18 reversed-phase column is used to separate the target compound from any non-isomeric impurities, which will have different polarities.

  • Experimental Protocol:

    • Column Selection: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase Preparation: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used.

    • Sample Preparation: Prepare the sample as described for chiral HPLC.

    • Instrument Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30°C

      • Detection: UV at 210 nm

    • Analysis: Run a gradient elution to separate compounds with a wide range of polarities.

  • Data Interpretation: Chemical purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Prep Dissolve Sample (1 mg/mL) in Mobile Phase Filter Filter (0.22 µm) Prep->Filter Chiral Chiral HPLC (Polysaccharide CSP) Filter->Chiral Inject RP Reversed-Phase HPLC (C18 Column) Filter->RP Inject StereoPurity Determine Stereoisomeric Purity (% ee, % de) Chiral->StereoPurity ChemPurity Determine Chemical Purity (%) RP->ChemPurity

HPLC workflow for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure and can be used to identify impurities.

  • The "Why": ¹H and ¹³C NMR spectra provide a fingerprint of the molecule, confirming its identity and revealing the presence of any organic impurities with different chemical structures.

  • Experimental Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Instrument Conditions: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Analysis: Process the spectra and compare the chemical shifts and coupling constants to known values for 3-Methylglutamic acid.

  • Data Interpretation: The presence of unexpected signals in the spectra can indicate impurities. The integration of impurity peaks relative to the main compound's peaks can provide a semi-quantitative estimate of their concentration.

While enantiomers are indistinguishable in a standard NMR experiment, diastereomers can often be differentiated.[9][10] Furthermore, the use of chiral derivatizing agents can allow for the differentiation of enantiomers by converting them into diastereomeric complexes.[9]

Mass Spectrometry (MS): Molecular Weight Verification
  • The "Why": Mass spectrometry confirms the molecular weight of the compound, providing further evidence of its identity. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the elemental formula.[11] While MS alone typically cannot distinguish between isomers, it is a crucial tool for identifying non-isomeric impurities.[12][13]

  • Experimental Protocol:

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

    • Analysis: Infuse the sample into an electrospray ionization (ESI) mass spectrometer and acquire the mass spectrum.

  • Data Interpretation: The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of 3-Methylglutamic acid.

Elemental Analysis (CHN): Confirming Elemental Composition
  • The "Why": Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in the sample. This is a fundamental measure of purity, as the presence of impurities will alter the elemental composition.[14] A deviation of more than ±0.4% from the theoretical values is often considered an indication of impurity.[15]

  • Experimental Protocol:

    • Sample Preparation: Provide a few milligrams of the dry, homogenous sample to an analytical services laboratory.

    • Analysis: The sample is combusted, and the resulting gases are quantified to determine the elemental composition.

  • Data Interpretation: Compare the experimentally determined percentages of C, H, and N to the theoretical values for C₆H₁₁NO₄.

Orthogonal_Validation cluster_techniques Analytical Techniques cluster_properties Purity Aspects Assessed Compound (2R,3R)-3-Methylglutamic Acid Sample HPLC HPLC Compound->HPLC NMR NMR Compound->NMR MS MS Compound->MS EA Elemental Analysis Compound->EA StereoPurity Stereoisomeric Purity HPLC->StereoPurity ChemPurity Chemical Purity HPLC->ChemPurity NMR->ChemPurity Structure Structural Identity NMR->Structure MW Molecular Weight MS->MW Composition Elemental Composition EA->Composition

Orthogonal approach to purity validation.

Part III: Comparative Analysis and Data Synthesis

The following tables summarize the expected outcomes for a high-purity sample versus a contaminated sample.

Table 1: Comparison of Analytical Techniques for Purity Validation

TechniquePrimary PurposeStrengthsLimitations
Chiral HPLC Quantifies stereoisomeric purityDirect and accurate measurement of enantiomers and diastereomers.Requires method development for optimal separation.
RP-HPLC Quantifies chemical purityExcellent for separating compounds with different polarities.Cannot distinguish between stereoisomers.
NMR Confirms molecular structureProvides detailed structural information; can identify unknown impurities.Less sensitive than HPLC for trace impurities; enantiomers are not directly distinguishable.
MS Confirms molecular weightHigh sensitivity and accuracy for molecular weight determination.Generally cannot differentiate isomers.
Elemental Analysis Confirms elemental compositionProvides a fundamental measure of bulk purity.Does not provide information on the nature of impurities.

Table 2: Hypothetical Data for High-Purity vs. Contaminated Samples

AnalysisHigh-Purity SampleContaminated Sample
Chiral HPLC >99.5% (2R,3R) isomer95% (2R,3R) isomer, 3% (2S,3S) isomer, 2% other diastereomers
RP-HPLC >99.8% main peak area96% main peak area, multiple impurity peaks
¹H NMR Clean spectrum matching referenceAdditional unexpected signals present
Mass Spec (HRMS) m/z matches theoretical valueAdditional m/z peaks corresponding to impurities
Elemental Analysis %C, H, N within ±0.4% of theoreticalDeviation >0.4% from theoretical values

Part IV: Conclusion and Best Practices

In-house validation of commercially sourced reagents is a critical, yet often overlooked, aspect of rigorous scientific research. By employing an orthogonal analytical approach encompassing chromatography, spectroscopy, and elemental analysis, researchers can be confident in the purity and identity of their starting materials. This diligence not only enhances the reliability and reproducibility of experimental data but also upholds the integrity of the scientific process.

Best Practices:

  • Always perform in-house validation on new batches of critical reagents.

  • Retain a small amount of each validated batch as a reference standard.

  • Document all validation data meticulously in a laboratory notebook.

By integrating these practices into your research workflow, you can mitigate the risks associated with impure reagents and build a stronger foundation for your scientific discoveries.

References

  • SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]

  • ACS Central Science. An International Study Evaluating Elemental Analysis. [Link]

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  • JEOL Ltd. Analyze of stereoisomer by NMR. [Link]

  • Inorganic Chemistry Frontiers. Elemental analysis: an important purity control but prone to manipulations. [Link]

  • National Institutes of Health. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

  • PubMed. Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry. [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • Chromatography Online. New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. [Link]

  • ResearchGate. NMR analysis of streoisomer? [Link]

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  • RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Link]

  • BioPharmaSpec. Managing Product-Related Impurities in Synthetic Peptides. [Link]

  • ResearchGate. Impurity profile of amino acids? [Link]

  • National Institutes of Health. Identification of Tandem Mass Spectra of Mixtures of Isomeric Peptides. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Scientific Research Publishing. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of. [Link]

  • MDPI. Investigation of Impurities in Peptide Pools. [Link]

  • ACS Publications. Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. [Link]

  • PubMed. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. [Link]

  • ACS Publications. 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. [Link]

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A Researcher's Guide to Confirming the Stereochemistry of Synthesized (2R,3R)-3-Methylglutamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the precise stereochemical confirmation of synthesized molecules is not merely a procedural formality but a cornerstone of scientific rigor and therapeutic efficacy. In the context of non-proteinogenic amino acids like 3-Methylglutamic acid, which possesses two stereocenters and therefore four possible stereoisomers, unambiguous determination of the (2R,3R) configuration is paramount for understanding its biological activity and ensuring the validity of subsequent research.

This guide provides an in-depth comparison of analytical methodologies for confirming the stereochemistry of synthesized (2R,3R)-3-Methylglutamic acid. We will delve into the principles, practical considerations, and expected outcomes of several key techniques, supported by experimental data and established protocols. Our focus is to equip you with the knowledge to not only select the most appropriate method but also to interpret the resulting data with confidence.

The Four Faces of 3-Methylglutamic Acid: A Structural Overview

Before delving into analytical techniques, it is crucial to visualize the four stereoisomers of 3-Methylglutamic acid: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers, mirror images of each other, while the (2R,3S) and (2S,3R) isomers form another enantiomeric pair. The relationship between any other pairing is diastereomeric.

G cluster_0 Enantiomeric Pair 1 cluster_1 Enantiomeric Pair 2 2R,3R 2R,3R 2S,3S 2S,3S 2R,3R->2S,3S Enantiomers 2R,3S 2R,3S 2R,3R->2R,3S Diastereomers 2S,3R 2S,3R 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Figure 1: Stereoisomeric relationships of 3-Methylglutamic acid.

Distinguishing between these isomers requires techniques that are sensitive to their three-dimensional arrangement. This guide will focus on a multi-pronged approach, combining classical and modern analytical methods to provide a self-validating system for stereochemical confirmation.

Comparative Analysis of Stereochemical Determination Methods

A variety of analytical techniques can be employed to determine the stereochemistry of a chiral molecule. The choice of method often depends on the available instrumentation, the quantity of the sample, and the need for absolute versus relative configuration. Below, we compare the most relevant techniques for the analysis of this compound.

Technique Principle Advantages Limitations Applicability to this compound
Polarimetry (Specific Rotation) Measures the rotation of plane-polarized light by a chiral molecule in solution.[1][2]Simple, rapid, and requires relatively inexpensive instrumentation.Provides a single value that is highly dependent on concentration, solvent, temperature, and wavelength. Does not provide structural information. Comparison to a known standard is essential.A crucial first-pass analysis. The measured specific rotation of the synthesized sample should match the literature value for the pure (2R,3R) enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.[3]Provides rich structural information, including relative stereochemistry through J-couplings and Nuclear Overhauser Effect (NOE) experiments.Standard 1D NMR cannot distinguish between enantiomers. Requires derivatization with a chiral agent (e.g., Mosher's acid) to differentiate enantiomers.Essential for confirming the relative stereochemistry (threo/erythro). 1H and 13C NMR provide a unique fingerprint of the molecule.
Chiral Chromatography (HPLC & GC-MS) Separates enantiomers and diastereomers based on their differential interactions with a chiral stationary phase (CSP) or a chiral mobile phase additive.[4][5]Can physically separate all stereoisomers, allowing for their individual quantification. High sensitivity and resolution.Method development can be time-consuming. Requires access to a variety of chiral columns. Derivatization may be necessary for GC-MS analysis.[6]The gold standard for determining enantiomeric and diastereomeric purity. A well-developed chiral HPLC or GC-MS method can baseline separate all four stereoisomers.[7]
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8]Provides a chiroptical fingerprint of the molecule in solution. Can be used to determine the absolute configuration by comparing the experimental spectrum to a theoretically calculated spectrum.Requires specialized instrumentation and computational resources for spectral prediction.A powerful, albeit less common, technique for absolute configuration determination without the need for a reference standard of the enantiomer.

Experimental Protocols and Data Interpretation

To provide a practical framework, we present detailed protocols and expected data for the most critical techniques.

Polarimetry: A Quick Check of Enantiomeric Purity

The measurement of specific rotation is a fundamental and accessible method for assessing the enantiomeric purity of your synthesized this compound.

Protocol for Specific Rotation Measurement:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized 3-Methylglutamic acid and dissolve it in a known volume (e.g., 1.0 mL) of a specified solvent (e.g., 1 N HCl). Ensure complete dissolution.

  • Instrumentation: Use a calibrated polarimeter with a sodium D-line lamp (589 nm) and a temperature-controlled sample cell (typically 20 or 25 °C).

  • Measurement:

    • Rinse the sample cell with the solvent and fill it, ensuring no air bubbles are present. Measure the optical rotation of the solvent (blank).

    • Rinse the cell with the sample solution and then fill it.

    • Measure the optical rotation of the sample solution.

  • Calculation: Calculate the specific rotation using the following formula[1]:

    [α]DT = α / (c × l)

    Where:

    • [α]DT is the specific rotation at temperature T using the sodium D-line.

    • α is the observed rotation in degrees.

    • c is the concentration in g/mL.

    • l is the path length of the cell in decimeters (dm).

Expected Data:

NMR Spectroscopy: Unraveling the Relative Stereochemistry

NMR spectroscopy is indispensable for confirming the connectivity and relative stereochemistry of your synthesized molecule. For 3-Methylglutamic acid, ¹H and ¹³C NMR will provide a characteristic fingerprint, while 2D techniques like COSY and HSQC will confirm assignments. The key to differentiating the threo ((2R,3R) and (2S,3S)) from the erythro ((2R,3S) and (2S,3R)) diastereomers lies in the coupling constants (J-values) between the protons on C2 and C3.

G cluster_workflow NMR Analysis Workflow A Synthesized this compound B Dissolve in D2O or other suitable deuterated solvent A->B C Acquire 1D (1H, 13C) and 2D (COSY, HSQC) NMR Spectra B->C D Assign signals to specific protons and carbons C->D E Determine J-coupling between H2 and H3 D->E F Compare J-values to expected values for threo/erythro isomers E->F G Confirm relative stereochemistry F->G

Figure 2: Workflow for NMR-based confirmation of relative stereochemistry.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized 3-Methylglutamic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a high-field NMR spectrometer (≥400 MHz is recommended).

  • Data Processing and Analysis: Process the spectra using appropriate software. Assign the proton and carbon signals based on their chemical shifts, multiplicities, and correlations in the 2D spectra.

  • J-Coupling Analysis: Carefully measure the coupling constant (³JH2-H3) between the proton at the C2 position and the proton at the C3 position from the high-resolution ¹H NMR spectrum.

Expected Data and Interpretation:

The chemical shifts for a related compound, 3-methylglutaric acid, can provide a reference point for expected peak positions. For 3-methylglutamic acid, the key diagnostic is the ³JH2-H3 coupling constant. Generally, for acyclic systems, a larger coupling constant is observed for the anti conformation, which is favored in the threo isomer, while a smaller coupling constant is expected for the gauche conformation, which is more prevalent in the erythro isomer.

Isomer Type Favored Conformation of H2-H3 Expected ³JH2-H3
threo ((2R,3R) or (2S,3S))AntiLarger (typically 7-10 Hz)
erythro ((2R,3S) or (2S,3R))GaucheSmaller (typically 2-5 Hz)

Table 1: Expected ³JH2-H3 coupling constants for threo and erythro isomers of 3-substituted glutamic acid analogs.

Confirmation of a larger coupling constant provides strong evidence for the threo relative stereochemistry of your synthesized product.

Chiral Chromatography: The Definitive Separation

Chiral chromatography is the most powerful technique for simultaneously confirming the identity of the desired stereoisomer and determining its enantiomeric and diastereomeric purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized.

a) Chiral High-Performance Liquid Chromatography (HPLC)

Protocol for Chiral HPLC Analysis:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). For amino acids, polysaccharide-based columns (e.g., cellulose or amylose derivatives) or ligand-exchange columns are often effective.[7]

  • Mobile Phase Optimization: Develop a mobile phase that provides adequate resolution of all four stereoisomers. This often involves screening different solvent combinations (e.g., hexane/isopropanol for normal phase or acetonitrile/water with additives for reversed-phase) and flow rates.

  • Sample Preparation: Dissolve a small amount of the synthesized product and, if available, reference standards of the other stereoisomers in the mobile phase.

  • Analysis: Inject the sample onto the chiral HPLC system and monitor the elution profile using a suitable detector (e.g., UV-Vis or mass spectrometer).

  • Peak Identification: Identify the peaks corresponding to each stereoisomer by comparing their retention times to those of the reference standards. The (2R,3R) isomer should have a unique retention time.

b) Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the polar amino and carboxylic acid groups is necessary to increase volatility.

Protocol for Chiral GC-MS Analysis:

  • Derivatization: React the 3-Methylglutamic acid sample with a suitable derivatizing agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA) to form volatile silyl derivatives.

  • Column Selection: Use a chiral capillary column, such as one coated with a cyclodextrin derivative.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The different stereoisomers will separate on the chiral column and be detected by the mass spectrometer.

  • Data Analysis: Compare the retention times and mass spectra of the peaks in the sample chromatogram with those of derivatized reference standards to identify the (2R,3R) isomer.

Expected Data:

A successful chiral separation method will produce a chromatogram with four distinct and well-resolved peaks, one for each stereoisomer. By injecting a sample of your synthesized product, you can confirm the presence of the (2R,3R) isomer and quantify any other stereoisomeric impurities.

Advanced Methods for Absolute Configuration

While the above methods are often sufficient, more advanced techniques can provide unambiguous determination of the absolute configuration without relying on reference standards of the enantiomer.

Mosher's Method: NMR-Based Absolute Configuration

Mosher's method is a powerful NMR technique that allows for the determination of the absolute configuration of chiral alcohols and amines. It involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). While this method is applied to the amino group of 3-methylglutamic acid, it provides information about the stereocenter to which it is attached (C2).

G cluster_workflow Mosher's Method Workflow A Synthesized Amino Acid B React with (R)-MTPA-Cl A->B C React with (S)-MTPA-Cl A->C D Acquire 1H NMR of (R)-MTPA amide B->D E Acquire 1H NMR of (S)-MTPA amide C->E F Calculate Δδ (δS - δR) for protons near the stereocenter D->F E->F G Analyze the sign of Δδ to determine absolute configuration F->G

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2R,3R)-3-Methylglutamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling (2R,3R)-3-Methylglutamic acid. As a derivative of the excitatory neurotransmitter glutamic acid, and with limited publicly available toxicological data for this specific stereoisomer, a risk-averse approach is paramount. This document outlines the necessary personal protective equipment (PPE), handling procedures, and emergency plans to ensure personnel safety and experimental integrity.

Hazard Assessment: Understanding the Risks

This compound is a fine, powdered solid. The primary risks associated with handling this compound in a research setting stem from its physical form and potential biological activity.

  • Inhalation: Fine powders can easily become airborne, especially during weighing and transfer.[1] Inhalation is a primary route of exposure, and even non-toxic dusts can cause respiratory irritation.[2] Given that this is an amino acid derivative, its potential to cause respiratory sensitization over time cannot be dismissed.

  • Dermal and Eye Contact: Direct contact with skin and eyes can cause irritation.[3] Without specific data, we must assume the compound could be an irritant. Furthermore, broken skin can increase the potential for exposure and systemic absorption.[4]

  • Ingestion: Accidental ingestion via contaminated hands is a significant risk. Good laboratory hygiene is essential to prevent this route of exposure.

  • Unknown Biological Activity: (2S,3R)-3-Methylglutamic acid is a known component of therapeutically relevant antibiotics.[5] This confirms its biological activity. When handling a novel or sparsely studied compound, one must assume it could have unintended pharmacological effects if absorbed.

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

Core PPE and Engineering Controls

The foundation of safety lies in a multi-layered approach, combining engineering controls with appropriate PPE. All operations involving the handling of powdered this compound should be conducted within a designated area.[1]

Control MeasureSpecification & Rationale
Primary Engineering Control Certified Chemical Fume Hood: All weighing, transfer, and solution preparation must occur within a fume hood to contain airborne particles and prevent inhalation.[2] Placing a balance in a fume hood can sometimes cause fluctuations, so alternative weighing methods may be necessary (see Protocol 2).[2]
Eye & Face Protection Safety Goggles: Chemical splash goggles are mandatory to provide a full seal around the eyes, protecting against airborne dust and splashes.[6] Standard safety glasses are insufficient as they do not protect against airborne particles.[4]
Skin & Body Protection Fully-Fastened Laboratory Coat: A clean, buttoned lab coat made of a suitable material protects skin and personal clothing from contamination.[1] Disposable coats can be an option to prevent carrying contaminants outside the lab.[4]
Hand Protection Nitrile Gloves: Nitrile gloves offer good protection against a wide range of chemicals, including bases, oils, and many solvents, and provide resistance to punctures.[7] For handling toxic powders, double-gloving is recommended to allow for the removal of the contaminated outer layer within the controlled workspace.[4]
Respiratory Protection N95 Respirator (Task-Dependent): For small quantities handled exclusively within a fume hood, a respirator may not be necessary. However, for larger quantities (>1g) or if there is a risk of dust generation outside of the fume hood, a NIOSH-approved N95 respirator should be worn as a supplementary precaution.

Operational Plans: Step-by-Step Guidance

Adherence to standardized procedures is crucial for minimizing exposure and ensuring reproducible, safe science.

  • Verify Equipment: Before entering the designated handling area, inspect all PPE for defects (e.g., cracks in goggles, tears in gloves).

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Don Lab Coat: Put on the lab coat, ensuring it is fully fastened.

  • Don Inner Gloves: Put on the first pair of nitrile gloves.

  • Don Goggles: Place safety goggles on, ensuring a snug fit.

  • Don Outer Gloves: Put on the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.[4]

  • Enter Work Area: You are now ready to begin work in the chemical fume hood.

This protocol is designed to minimize airborne dust when an analytical balance cannot be placed inside a fume hood.

  • Prepare Work Area: Line the fume hood work surface with absorbent bench paper.[2]

  • Tare Container: On the external balance, place a sealable container (e.g., a vial with a screw cap) on the pan and press "tare."[1]

  • Transfer to Hood: Carry the tared, empty, and sealed container into the fume hood.

  • Add Powder: Inside the hood, open the container and carefully add the this compound powder using a clean spatula.

  • Seal and Weigh: Securely close the container lid.[2]

  • Measure Mass: Transport the sealed container back to the external balance to record the mass.[1]

  • Adjust Mass: If more or less powder is needed, return the sealed container to the fume hood to make adjustments. Never open the container outside of the fume hood. [2]

  • Dissolution: Once the desired mass is obtained, perform any dilutions or solution preparations within the fume hood.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the scale and nature of the handling task.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE & Control Level Start Start: Handling this compound CheckQuantity Quantity Handled? Start->CheckQuantity SmallScale < 1 gram (Microscale/Analytical) CheckQuantity->SmallScale < 1g LargeScale > 1 gram (Bulk/Prep Scale) CheckQuantity->LargeScale >= 1g CorePPE Core PPE: - Fume Hood - Goggles - Lab Coat - Double Nitrile Gloves SmallScale->CorePPE EnhancedPPE Enhanced PPE: - Core PPE - N95 Respirator LargeScale->EnhancedPPE

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
(2R,3R)-3-Methylglutamic acid
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(2R,3R)-3-Methylglutamic acid

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